Calamenene
Description
Calamenene has been reported in Camellia sinensis, Calypogeia muelleriana, and other organisms with data available.
from the New Zealand Liverwort Lepidolaena hodgsoniae; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTJIOWQJWHTJJ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](C2=C1C=CC(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880702, DTXSID501042907 | |
| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Cadina-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-77-2, 72937-55-4 | |
| Record name | Calamenene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethyl-4-isopropyltetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calamenene, cis-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072937554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Cadina-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALAMENENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8O22WBF8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALAMENENE, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6W67N6XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Calamenene Isomers for Researchers and Drug Development Professionals
Introduction
Calamenene represents a class of bicyclic aromatic sesquiterpenoids built upon a cadinane skeleton. These naturally occurring compounds are valued for their pleasant aroma and are increasingly drawing attention from the scientific community for their potential medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[1] The this compound structure exists as several isomers, primarily cis- and trans- (or (E)-) this compound, which are found in a variety of natural sources. This technical guide provides an in-depth overview of the natural origins of this compound isomers, quantitative data on their occurrence, detailed experimental protocols for their isolation and identification, and a discussion of their proposed mechanisms of action.
Natural Sources of this compound Isomers
This compound isomers are widely distributed throughout the plant kingdom, particularly within the essential oils of aromatic plants. They are also found in some marine organisms.
Primary Botanical Sources:
-
Genera Calamintha, Croton, and Cupressus : These genera are among the most well-documented sources of this compound.[1]
-
Turnera diffusa (Damiana) : This small shrub, native to Central and South America, is a known source of this compound.[2]
-
Food and Spice Plants : (E)-Calamenene is found in high concentrations in allspice, common oregano, and rosemary. It is also detected in lower concentrations in lovage, cloves, guava, summer savory, sweet basil, and pepper.[2]
-
Pelargonium graveolens (Geranium) : The essential oil of geranium contains a significant amount of trans-calamenene.[3]
-
Vitis vinifera (Grape) : Both cis- and trans-calamenene have been identified in grapes.[4]
-
Other Documented Plant Sources : this compound has been reported in Camellia sinensis (tea), Salvia plebeia, and Australian tea tree oil (Melaleuca alternifolia).[5][6]
Marine Sources:
-
Gorgonian Corals : this compound analogues have been isolated from the Indian gorgonian coral Subergorgia reticulata.
Quantitative Data on this compound Isomers in Natural Sources
The concentration of this compound isomers can vary significantly based on the plant species, geographical location, season of harvest, and the specific part of the plant used for extraction. The following table summarizes available quantitative data.
| Natural Source | Plant Part | Isomer(s) Identified | Concentration / Relative Abundance (%) | Analytical Method | Reference |
| Pelargonium graveolens | Not Specified | trans-Calamenene | 13.2% | GC-MS | [3] |
| Salvia plebeia | Not Specified | This compound | 9.63% | GC | [6] |
| Vitis vinifera cv. Shiraz | Grapes | This compound (cis + trans) | Present (qualitative) | GC-MS | [4] |
| Acanthaceae family plant | Not Specified | cis-Calamenene | Present (qualitative) | GC-MS | |
| Sugandha Kokila (Cinnamomum glaucescens) | Berry Oil | This compound | 0.30% | GC | [6] |
| Tea Tree (Melaleuca alternifolia) | Not Specified | This compound | 0.27% | GC | [6] |
Biological Activities and Mechanisms of Action
This compound isomers exhibit a range of biological activities that are of interest for drug development.
Antimicrobial Activity
This compound, like many hydrophobic terpenes, is thought to exert its antimicrobial effects by disrupting the structural integrity of bacterial cell membranes.[1][3] This leads to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death.[4]
Caption: Proposed antimicrobial mechanism of this compound isomers.
Anti-inflammatory and Antioxidant Activity
While direct studies on the anti-inflammatory signaling of this compound are limited, the mechanisms for similar phytoconstituents often involve the modulation of key inflammatory and antioxidant pathways. It is hypothesized that this compound may inhibit pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.
Caption: Putative anti-inflammatory and antioxidant signaling pathways.
Experimental Protocols
Extraction and Isolation of this compound Isomers
The following is a generalized protocol for the extraction of essential oils rich in this compound and the subsequent isolation of the target compounds.
1. Extraction by Hydrodistillation:
- Objective: To extract the volatile essential oil from the plant matrix.
- Apparatus: Clevenger-type apparatus.
- Procedure:
- Air-dry the plant material (e.g., leaves, stems, or flowers) and grind it into a coarse powder.
- Place a known quantity (e.g., 500 g) of the powdered plant material into a round-bottom flask with distilled water (e.g., 2.5 L).
- Connect the flask to the Clevenger apparatus and a condenser.
- Heat the flask to boiling and continue the distillation for a specified time (typically 3-4 hours).
- The essential oil, being less dense than water, will accumulate in the collection tube of the apparatus.
- Carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
- Store the essential oil in a sealed, dark glass vial at 4°C until further analysis.
2. Isolation by Column Chromatography:
- Objective: To separate this compound isomers from other components in the essential oil.
- Stationary Phase: Silica gel (200-300 mesh).
- Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- Procedure:
- Prepare a silica gel slurry in n-hexane and pack it into a glass column.
- Dissolve a known amount of the crude essential oil in a minimal volume of n-hexane and load it onto the top of the column.
- Begin elution with 100% n-hexane.
- Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate).
- Collect fractions of the eluate (e.g., 20 mL each).
- Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing compounds of interest.
- Pool the fractions that contain the this compound isomers (as determined by comparison with a standard or by subsequent analysis).
- Evaporate the solvent from the pooled fractions under reduced pressure to obtain the isolated compounds.
Analysis and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the qualitative and quantitative analysis of volatile compounds like this compound isomers in essential oils.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 3°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Injection: 1 µL of the sample (diluted in n-hexane, e.g., 1:100 v/v) is injected in split mode (e.g., split ratio 50:1). Injector temperature: 250°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: 40-500 amu.
-
-
Compound Identification:
-
The retention indices (RI) of the experimental peaks are calculated relative to a homologous series of n-alkanes (C8-C20) run under the same chromatographic conditions.
-
The mass spectrum of each peak is recorded.
-
Identification is achieved by comparing the experimental mass spectra and retention indices with those of authentic standards, and with data from mass spectral libraries such as NIST and Wiley.
-
Caption: General workflow for the isolation and identification of this compound.
Conclusion
This compound isomers are significant aromatic sesquiterpenoids found across a diverse range of botanical and, to a lesser extent, marine sources. Their presence in numerous medicinal and aromatic plants underscores their potential for applications in the pharmaceutical and fragrance industries. The methodologies outlined in this guide provide a framework for the extraction, isolation, and detailed analysis of these compounds. Further research is warranted to expand the quantitative database of this compound isomers across more natural sources and to definitively elucidate their mechanisms of biological action, particularly in relation to inflammatory and microbial signaling pathways. This will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. Frontiers | Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced membrane disruption and antibiotic action against pathogenic bacteria by designed histidine-rich peptides at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Genesis of Bicyclic Aromatic Sesquiterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclic aromatic sesquiterpenes represent a significant class of natural products with diverse and potent biological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth exploration of the biological origins of these complex molecules, with a particular focus on the biosynthesis of gossypol, a well-studied example from cotton (Gossypium spp.). We will dissect the enzymatic cascade that transforms the linear precursor, farnesyl pyrophosphate (FPP), into a bicyclic aromatic scaffold. This guide furnishes detailed experimental methodologies, quantitative enzymatic data, and visual representations of the biosynthetic pathways to serve as a comprehensive resource for researchers in the field.
Introduction
Sesquiterpenes are a class of C15 terpenoids derived from the universal precursor farnesyl pyrophosphate (FPP). Their structural diversity is generated by a fascinating array of cyclization and rearrangement reactions catalyzed by sesquiterpene synthases (STSs), followed by oxidative modifications often mediated by cytochrome P450 monooxygenases (CYPs). Bicyclic aromatic sesquiterpenes, characterized by a naphthalene core, are of particular interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.
This guide will use the biosynthesis of gossypol as a model system to illustrate the key enzymatic steps and chemical logic underlying the formation of bicyclic aromatic sesquiterpenes.
The Biosynthetic Pathway of Gossypol: From Acyclic Precursor to Aromatic Phytoalexin
The biosynthesis of gossypol, a polyphenolic bicyclic aromatic sesquiterpenoid, begins with the cyclization of FPP and proceeds through a series of oxidative modifications, culminating in an aromatization event.
Initial Cyclization: The Role of (+)-δ-Cadinene Synthase (CDN)
The first committed step in gossypol biosynthesis is the cyclization of the linear FPP to form the bicyclic olefin, (+)-δ-cadinene. This complex transformation is catalyzed by the enzyme (+)-δ-cadinene synthase (CDN), a member of the sesquiterpene cyclase family. The reaction proceeds through a series of carbocationic intermediates, involving ionization of the diphosphate group, isomerization, and two sequential cyclization events.
dot
Caption: Initial cyclization of FPP to (+)-δ-cadinene.
Oxidative Functionalization: The Cytochrome P450 Monooxygenase Cascade
Following the formation of the bicyclic core, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), functionalize the (+)-δ-cadinene scaffold. These modifications are crucial for the subsequent aromatization and the ultimate biological activity of gossypol.
The first of these oxidative steps is the hydroxylation of (+)-δ-cadinene at the C8 position, catalyzed by CYP706B1.[1] This enzyme plays a pivotal role in directing the biosynthetic flux towards gossypol.
dot
Caption: Post-cyclization oxidative modifications of (+)-δ-cadinene.
The Aromatization Steps: A Frontier of Discovery
The precise enzymatic machinery and chemical mechanisms that orchestrate the final aromatization of the cadinane skeleton to form the naphthalene core of gossypol and its derivatives are still an active area of research. It is hypothesized that a series of dehydrogenation and/or dehydration reactions, potentially catalyzed by additional CYPs or other oxidoreductases, lead to the formation of the aromatic rings. It is also possible that some of these steps occur spontaneously following enzymatic oxidation. The elucidation of these "missing links" in the pathway is a key objective for a complete understanding of bicyclic aromatic sesquiterpene biosynthesis.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and specificity of the enzymes in the gossypol biosynthetic pathway have been characterized to some extent. The following table summarizes the available kinetic parameters for (+)-δ-cadinene synthase.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | Source |
| Wild-type (+)-δ-Cadinene Synthase | Farnesyl Pyrophosphate (FPP) | 3.2 ± 0.5 | 0.010 ± 0.001 | [2] |
| D308A mutant (+)-δ-Cadinene Synthase | Farnesyl Pyrophosphate (FPP) | 43 ± 16 | 0.012 ± 0.001 | [2] |
Note: Kinetic data for CYP706B1 and subsequent enzymes in the gossypol pathway are not yet extensively reported in the literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of bicyclic aromatic sesquiterpenes.
Heterologous Expression and Purification of (+)-δ-Cadinene Synthase
dot
Caption: Workflow for expression and purification of (+)-δ-cadinene synthase.
Methodology:
-
Cloning: The coding sequence of (+)-δ-cadinene synthase from Gossypium arboreum is cloned into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Transformation and Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8, at which point protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice, and the lysate is clarified by centrifugation to remove cell debris.
-
Purification: The His-tagged (+)-δ-cadinene synthase is purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
In Vitro Enzyme Assay for (+)-δ-Cadinene Synthase
dot
Caption: Workflow for the in vitro assay of (+)-δ-cadinene synthase.
Methodology:
-
Reaction Setup: The enzyme assay is typically performed in a glass vial. The reaction mixture contains a buffer (e.g., 25 mM HEPES, pH 7.5), a divalent cation cofactor (e.g., 15 mM MgCl2), and a reducing agent (e.g., 5 mM DTT).[2]
-
Enzyme and Substrate Addition: A known amount of the purified (+)-δ-cadinene synthase is added to the reaction mixture. The reaction is initiated by the addition of the substrate, farnesyl pyrophosphate (FPP), to a final concentration typically in the low micromolar range.[2]
-
Incubation and Product Extraction: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours). The reaction is then stopped, and the sesquiterpene products are extracted with an organic solvent such as hexane or pentane.[2][3]
-
Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. The identity of (+)-δ-cadinene can be confirmed by comparing its retention time and mass spectrum with an authentic standard.[3][4]
Heterologous Expression and Assay of CYP706B1
Methodology for Expression in Saccharomyces cerevisiae:
-
Cloning and Transformation: The cDNA of CYP706B1 is cloned into a yeast expression vector (e.g., pYES-DEST52). The construct is then transformed into a suitable yeast strain (e.g., WAT11).
-
Expression: Transformed yeast cells are grown in a selective medium containing galactose to induce the expression of the P450 enzyme.
-
Microsome Preparation: Yeast cells are harvested, and microsomes containing the recombinant CYP706B1 are prepared by differential centrifugation.
-
Enzyme Assay: The assay is performed in a buffer containing the prepared microsomes, a source of electrons (NADPH), and a cytochrome P450 reductase. The substrate, (+)-δ-cadinene, is added, and the reaction is incubated. The products are then extracted and analyzed by GC-MS or LC-MS.[1]
Conclusion and Future Perspectives
The biosynthesis of bicyclic aromatic sesquiterpenes is a testament to the intricate and elegant chemistry of nature. While significant progress has been made in elucidating the pathway to gossypol, key questions, particularly regarding the final aromatization steps, remain. Future research efforts will likely focus on identifying and characterizing the enzymes responsible for these transformations. The application of advanced analytical techniques, coupled with structural biology and computational modeling, will be instrumental in unraveling the complete biosynthetic pathway. A thorough understanding of this pathway will not only expand our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of these valuable compounds for pharmaceutical and other applications.
References
- 1. Molecular cloning and functional identification of (+)-delta-cadinene-8-hydroxylase, a cytochrome P450 mono-oxygenase (CYP706B1) of cotton sesquiterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assay and GC-MS analysis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Calamenene: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calamenene is a bicyclic sesquiterpenoid hydrocarbon with the chemical formula C15H22. It is a naturally occurring compound found in a variety of aromatic plants, including those of the Calamintha and Croton genera. Characterized by its distinct aromatic scent, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities.
Physical and Chemical Properties
This compound exists as different stereoisomers, primarily the cis and trans forms, which may exhibit slight variations in their physical properties. The data presented below is a summary of reported values for this compound isomers.
| Property | Value | Reference |
| Molecular Formula | C15H22 | [1] |
| Molecular Weight | 202.34 g/mol | [1] |
| Appearance | Colorless oil | |
| Boiling Point | 284.99 - 286.00 °C at 760 mmHg (estimated) | [2][3][4] |
| Solubility | Soluble in alcohol; Insoluble in water (0.1962 mg/L at 25 °C, estimated) | [2][3] |
| logP (o/w) | 6.227 (estimated) | [2][3] |
Spectral Data
The structural elucidation of this compound is primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹³C NMR Spectroscopy: This technique is crucial for differentiating between the cis and trans isomers of this compound, as they produce distinct chemical shifts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the identification and quantification of this compound in essential oil extracts. The mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 202, corresponding to its molecular weight.
Experimental Protocols
Isolation of this compound from Plant Material
The following is a general protocol for the isolation of this compound from essential oils, which can be adapted based on the specific plant source and available equipment.
1. Plant Material Preparation:
- Air-dry the plant material (e.g., leaves, stems) at room temperature to reduce moisture content.
- Grind the dried material into a coarse powder to increase the surface area for extraction.
2. Hydrodistillation:
- Place the powdered plant material in a Clevenger-type apparatus.
- Add distilled water to the flask, ensuring the plant material is fully submerged.
- Heat the flask to boiling. The steam will carry the volatile essential oils, including this compound.
- The steam and oil vapor will condense in the condenser and be collected in the separator.
- The less dense essential oil will separate from the aqueous layer.
- Collect the essential oil and dry it over anhydrous sodium sulfate.
3. Chromatographic Separation (Optional, for purification):
- The crude essential oil can be further purified using column chromatography on silica gel.
- A non-polar solvent system, such as hexane or a hexane/ethyl acetate gradient, is typically used to elute the hydrocarbons like this compound.
- Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify those containing pure this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms or HP-5ms).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split mode).
Typical MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
Data Analysis:
-
Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST).
Biological Activities and Signaling Pathways
This compound has been reported to possess several biological activities, primarily antimicrobial and antioxidant properties. However, the specific molecular mechanisms and signaling pathways modulated by this compound are not yet extensively elucidated in the scientific literature. The following sections describe the observed biological effects and a hypothetical signaling pathway for its antioxidant activity based on the known mechanisms of other antioxidant compounds.
Antimicrobial Activity
Studies have shown that essential oils rich in this compound exhibit inhibitory activity against a range of bacteria. The proposed mechanism of action for many terpenoids involves the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. However, specific studies detailing the molecular interactions of this compound with bacterial proteins or signaling pathways are limited.
Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. While the direct signaling pathway for this compound's antioxidant activity has not been definitively established, a common pathway for many natural antioxidant compounds involves the activation of the Keap1-Nrf2 signaling pathway.
Hypothetical Antioxidant Signaling Pathway of this compound
This diagram illustrates a plausible mechanism by which this compound could exert its antioxidant effects through the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or an antioxidant compound like this compound, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.
Caption: Hypothetical Keap1-Nrf2 antioxidant pathway modulated by this compound.
Conclusion
This compound is a promising natural compound with a range of interesting biological activities. This guide has provided a summary of its key physical and chemical properties, along with standardized protocols for its isolation and analysis. While its antimicrobial and antioxidant effects are recognized, further research is required to fully elucidate the specific molecular signaling pathways through which it exerts these effects. A deeper understanding of its mechanisms of action will be crucial for the development of this compound-based therapeutic agents.
References
The Discovery and Isolation of Calamenene: A Sesquiterpenoid of Growing Interest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calamenene, a bicyclic sesquiterpenoid, has garnered increasing attention within the scientific community due to its presence in a variety of aromatic plants and its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound, with a focus on detailed experimental protocols and quantitative data. Furthermore, it delves into the known biological activities of this compound, including its anti-inflammatory and antimicrobial properties, and explores the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound (C₁₅H₂₂) is a volatile, aromatic hydrocarbon belonging to the class of sesquiterpenoids. It is characterized by a tetrahydronaphthalene core structure and exists as several stereoisomers, with the cis and trans forms being the most common. First identified as a constituent of essential oils from various plant species, this compound has since been the subject of numerous phytochemical and biological investigations. Its presence in traditional medicinal plants has spurred interest in its potential therapeutic applications, particularly in the areas of inflammation and infectious diseases.
History of Discovery and Elucidation
The history of this compound is intertwined with the broader exploration of essential oils and their chemical constituents in the late 19th and early 20th centuries. Early research focused on the isolation and characterization of terpenes and sesquiterpenes from various botanical sources. While the exact date and discoverer of the initial isolation of this compound are not definitively documented in readily available literature, its structural elucidation was a gradual process built upon the foundational work of organic chemists in the field of natural products. The synthesis of this compound was reported in the latter half of the 20th century, which further confirmed its structure and paved the way for more detailed biological studies.
Physicochemical Properties of this compound Isomers
This compound and its isomers possess distinct physicochemical properties that are crucial for their isolation, characterization, and potential applications. The following table summarizes key quantitative data for different this compound isomers.
| Property | (Z)-Calamenene | (E)-Calamenene | This compound (unspecified isomer) | 7-hydroxythis compound |
| Molecular Formula | C₁₅H₂₂ | C₁₅H₂₂ | C₁₅H₂₂ | C₁₅H₂₂O |
| Molecular Weight | 202.34 g/mol | 202.33 g/mol | 202.34 g/mol | 218.34 g/mol |
| Boiling Point | 284.99 °C (est.)[1] | 272 °C (est.)[2] | 285 °C[3] | - |
| Density | - | - | 0.9 g/cm³[3] | - |
| Vapor Pressure | 0.005 mmHg @ 25°C (est.)[1] | - | - | - |
| logP (o/w) | 6.227 (est.)[1] | 5.1[2] | 5.1[3] | - |
| CAS Number | 72937-55-4[1] | 73209-42-4[2] | 483-77-2[3] | - |
Isolation of this compound and its Derivatives from Natural Sources
This compound is predominantly isolated from the essential oils of various plants. The following sections provide detailed experimental protocols for the isolation of this compound and its hydroxylated derivative, 7-hydroxythis compound.
General Experimental Workflow for Essential Oil Extraction and Analysis
The general procedure for isolating and analyzing essential oils containing this compound involves extraction, chromatographic separation, and spectroscopic identification.
Caption: General workflow for the isolation and identification of this compound.
Detailed Experimental Protocol: Isolation of 7-hydroxythis compound from Croton cajucara
This protocol is adapted from studies on the essential oil of Croton cajucara[1][4][5][6].
4.2.1. Plant Material and Essential Oil Extraction
-
Fresh leaves of Croton cajucara Benth. are subjected to hydrodistillation for 4 hours using a modified Clevenger-type apparatus[1].
-
The collected essential oil is dried over anhydrous sodium sulfate and stored at a low temperature in the dark.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: An Agilent 6890N gas chromatograph coupled with a mass spectrometer is used[4].
-
Column: A 5% phenyl - 95% methylsilicone (HP-5, 30 m x 0.32 mm x 0.25 µm) fused silica capillary column is employed[1].
-
Carrier Gas: Hydrogen at a flow rate of 1.4 mL/min[4].
-
Oven Temperature Program: The temperature is programmed from 60°C to 240°C at a rate of 3°C/min[1].
-
Injector and Detector Temperature: The injector is maintained at 250°C and the flame ionization detector (FID) at 280°C[1].
-
Injection: 1.0 µL of a 1% solution of the oil in dichloromethane is injected in split mode (1:100)[1].
-
Identification: Components are identified by comparing their mass spectra with libraries (e.g., Wiley) and their calculated Linear Retention Indices (LRI) with literature data[1][4].
4.2.3. Isolation by Preparative Chromatography
-
The crude essential oil is subjected to column chromatography on silica gel.
-
A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) and GC-MS.
-
Fractions rich in 7-hydroxythis compound are combined and may be further purified by preparative TLC or another round of column chromatography to yield the pure compound (>98% purity)[6].
Quantitative Data from Isolation of 7-hydroxythis compound-rich Essential Oil
The yield and composition of essential oils can vary depending on the plant source and extraction method.
| Plant Source | Extraction Method | Yield of Essential Oil | 7-hydroxythis compound Content | Reference |
| Croton cajucara (red morphotype) | Hydrodistillation | - | 28.4% - 37.5% | [5] |
| Croton cajucara (germplasm bank) | Hydrodistillation | - | up to 44.3% | [4] |
Biological Activities and Potential Signaling Pathways
This compound and its derivatives have been reported to exhibit a range of biological activities. The anti-inflammatory and antimicrobial properties are of particular interest for drug development.
Anti-inflammatory Activity
Several studies have indicated the anti-inflammatory potential of essential oils containing this compound. While the precise mechanism of this compound is not fully elucidated, many anti-inflammatory natural products are known to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these signaling cascades.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Antimicrobial Activity
Essential oils rich in 7-hydroxythis compound have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis[1][5].
5.2.1. Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of 7-hydroxythis compound-rich essential oils against various microorganisms.
| Microorganism | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4.76 x 10⁻³ | [5] |
| Mycobacterium tuberculosis | 4.88 | [5] |
| Mycobacterium smegmatis | 39.06 | [5] |
| Rhizopus oryzae | 0.152 | [5] |
| Mucor circinelloides | 3.63 x 10⁻⁸ | [5] |
5.2.2. Proposed Antimicrobial Mechanism of Action
The lipophilic nature of sesquiterpenoids like this compound allows them to partition into the lipid bilayers of bacterial and fungal cell membranes. This can lead to a disruption of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death. The exact molecular targets within the microbial cells are still under investigation.
Caption: Proposed antimicrobial mechanism of action for this compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with potential applications in the pharmaceutical and biotechnological industries. This guide has provided a detailed overview of the historical context, isolation procedures, and biological activities of these compounds. While significant progress has been made, further research is warranted in several areas. A definitive historical account of the first isolation and characterization of this compound would be of great value to the scientific community. Furthermore, detailed investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial for understanding its mechanism of action and for the rational design of future therapeutic agents. The development of efficient and scalable synthesis and isolation methods will also be critical for advancing the research and potential commercialization of this compound-based products.
References
- 1. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oilsfrom Croton cajucara Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbal melanin activates TLR4/NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 7-hydroxythis compound isolated from Croton cajucara essential oil on growth, lipid content and ultrastructural aspects of Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Calamenene Derivatives from Marine Organisms: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Calamenene and its derivatives are a class of bicyclic sesquiterpenoids characterized by a cadinane skeleton. While traditionally associated with terrestrial plants, a growing body of research has identified marine organisms as a promising source of novel this compound derivatives with significant potential for drug discovery and development. These marine-derived compounds exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of this compound derivatives found in marine organisms, with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their study.
This compound Derivatives from Marine Sources: Chemical Structures and Biological Activities
A number of this compound derivatives have been isolated from various marine organisms, including fungi, gorgonians, and sponges. These compounds often feature unique substitutions on the this compound scaffold, leading to a diversity of biological activities.
Anti-inflammatory this compound Derivatives
A notable example of a bioactive this compound derivative is 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol , isolated from the marine-derived fungus Penicillium sp. SCSIO 05702. This compound has demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Other Bioactive this compound Derivatives
The marine gorgonian Subergorgia reticulata has been found to produce several this compound derivatives, including (+)-(7R,10S)-2-methoxy this compound , (+)-(7R,10S)-2,5-dimethoxy this compound , and (+)-(7R,10S)-2-methoxy-5-acetoxy this compound . These compounds have shown potent activity in inhibiting the settlement of barnacle cyprids, suggesting their potential as antifouling agents.
Quantitative Data on Biological Activities
The biological activities of marine-derived this compound derivatives have been quantified using various in vitro assays. The following table summarizes the available quantitative data for representative compounds.
| Compound | Marine Source | Biological Activity | Assay | Quantitative Data (IC50/EC50) |
| 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol | Penicillium sp. SCSIO 05702 (Fungus) | Anti-inflammatory | NO production in LPS-stimulated RAW 264.7 cells | 15.6 µM |
| (+)-(7R,10S)-2-methoxy this compound | Subergorgia reticulata (Gorgonian) | Anti-settlement | Barnacle cyprid settlement assay | 7.8 µg/mL |
| (+)-(7R,10S)-2,5-dimethoxy this compound | Subergorgia reticulata (Gorgonian) | Anti-settlement | Barnacle cyprid settlement assay | 0.15 µg/mL |
| (+)-(7R,10S)-2-methoxy-5-acetoxy this compound | Subergorgia reticulata (Gorgonian) | Anti-settlement | Barnacle cyprid settlement assay | 0.03 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers in the field.
Isolation and Purification of this compound Derivatives from Marine Fungi
The following protocol describes a general workflow for the isolation and purification of sesquiterpenoids, such as this compound derivatives, from marine-derived fungi.
Workflow for Isolation and Purification
Caption: General workflow for the isolation of this compound derivatives.
Methodology:
-
Fungal Culture and Extraction:
-
The marine-derived fungus is cultured in a suitable liquid medium (e.g., potato dextrose broth) for a specified period.
-
The culture broth and mycelia are extracted exhaustively with an organic solvent such as ethyl acetate.
-
The organic solvent is evaporated under reduced pressure to yield the crude extract.
-
-
Fractionation:
-
The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column.
-
Elution is performed with a solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate to methanol) to yield several fractions.
-
-
Purification:
-
Bioactive fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to afford the pure this compound derivatives.
-
-
Structure Elucidation:
-
The chemical structure of the isolated compounds is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol details the procedure for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
-
-
Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
-
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of natural products.
Methodology:
-
Cell Seeding:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
-
Signaling Pathway: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of many natural products, likely including this compound derivatives that inhibit LPS-induced NO production, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway.
NF-κB Signaling Pathway Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway by a this compound derivative.
In this pathway, LPS binds to Toll-like receptor 4 (TLR4) on the macrophage cell surface. This triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, which is bound to NF-κB in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6), leading to their transcription and the subsequent inflammatory response. This compound derivatives that inhibit LPS-induced NO production likely exert their anti-inflammatory effect by interfering with this pathway, potentially by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB.
Conclusion
Marine organisms represent a rich and largely untapped source of novel this compound derivatives with significant therapeutic potential. The unique chemical structures and potent biological activities of these compounds make them attractive lead molecules for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapy. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers dedicated to the exploration and exploitation of these promising marine natural products. Further investigation into the this compound derivatives from the marine environment is warranted to fully elucidate their mechanisms of action and to advance their development as clinical candidates.
Biosynthesis pathway of Calamenene in plants
An In-depth Technical Guide to the Biosynthesis Pathway of Calamenene in Plants
Introduction
This compound is a bicyclic sesquiterpenoid of the cadinane class, commonly found in the essential oils of various plants and liverworts. It exists as several stereoisomers, with the specific isomeric composition often varying between plant species. As with other sesquiterpenoids, this compound and its derivatives exhibit a range of biological activities, making their biosynthetic pathway a subject of interest for researchers in natural product chemistry, plant science, and drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, including its precursor molecules, key enzymatic steps, and regulatory aspects. While a dedicated this compound synthase has yet to be fully characterized, this guide outlines the putative pathway based on the established principles of sesquiterpenoid biosynthesis and provides generalized experimental protocols for the identification and characterization of the enzymes involved.
The General Sesquiterpenoid Biosynthesis Pathway: Paving the Way for this compound
The biosynthesis of all sesquiterpenoids, including this compound, originates from the central isoprenoid pathway, which provides the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, IPP and DMAPP are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.
The cytosolic MVA pathway is generally considered the primary source of precursors for sesquiterpenoid biosynthesis. The key steps of the MVA pathway are as follows:
-
Condensation of Acetyl-CoA: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Reduction of HMG-CoA: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is a key regulatory step in the pathway.
-
Phosphorylation and Decarboxylation: Mevalonate is then phosphorylated twice and subsequently decarboxylated to yield IPP.
-
Isomerization: IPP is reversibly isomerized to DMAPP by the enzyme IPP isomerase.
Once IPP and DMAPP are formed, they are sequentially condensed to generate geranyl pyrophosphate (GPP, C10) and finally farnesyl pyrophosphate (FPP, C15), the direct precursor for all sesquiterpenoids. This condensation is catalyzed by farnesyl pyrophosphate synthase (FPPS).
The Putative Biosynthesis of this compound from Farnesyl Pyrophosphate
The final and defining step in the biosynthesis of this compound is the enzymatic cyclization of the linear FPP precursor. This complex reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). While a specific "this compound synthase" has not yet been isolated and characterized from any plant species, the proposed mechanism involves the formation of a cationic intermediate from FPP, followed by a series of cyclizations and rearrangements to form the characteristic bicyclic cadinane skeleton of this compound.
The proposed cyclization cascade is as follows:
-
Ionization of FPP: The reaction is initiated by the removal of the pyrophosphate group from FPP, generating a farnesyl cation.
-
Cyclization and Rearrangement: The farnesyl cation undergoes a series of intramolecular cyclizations and hydride shifts, leading to the formation of the cadinane carbocation.
-
Deprotonation: The final step involves the deprotonation of the cadinane carbocation to yield the stable this compound molecule. The specific stereochemistry of the final this compound isomer is determined by the precise folding of the FPP substrate within the active site of the specific TPS enzyme.
Experimental Protocols for the Identification and Characterization of a this compound Synthase
The identification and functional characterization of a putative this compound synthase would follow a general workflow common in the study of terpene synthases. The following is a detailed, representative experimental protocol.
Gene Cloning and Sequence Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce this compound. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
PCR Amplification: Degenerate primers designed based on conserved motifs of known sesquiterpene synthases are used to amplify a partial cDNA fragment. The full-length cDNA is then obtained using Rapid Amplification of cDNA Ends (RACE) PCR.
-
Sequence Analysis: The full-length cDNA sequence is determined and the deduced amino acid sequence is analyzed for conserved domains and motifs characteristic of terpene synthases, such as the DDxxD and NSE/DTE motifs.
Heterologous Expression and Protein Purification
-
Vector Construction: The open reading frame of the candidate gene is cloned into an expression vector, such as pET28a or pGEX, which allows for the production of a recombinant protein with an affinity tag (e.g., His-tag or GST-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The purity and size of the protein are confirmed by SDS-PAGE.
In Vitro Enzyme Assays
-
Assay Conditions: The purified recombinant protein is incubated with the substrate, farnesyl pyrophosphate (FPP), in a reaction buffer containing a divalent cation, typically MgCl2, which is essential for enzyme activity.
-
Product Extraction: The reaction products are extracted from the aqueous assay mixture using an organic solvent, such as hexane or diethyl ether.
-
Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the product is compared with that of an authentic this compound standard for identification.
Regulation of this compound Biosynthesis
The biosynthesis of sesquiterpenoids, and likely this compound, is tightly regulated at the transcriptional level. The expression of terpene synthase genes is often induced by various biotic and abiotic stresses, such as pathogen attack, insect herbivory, wounding, and exposure to signaling molecules like jasmonic acid (JA) and salicylic acid (SA).
Signaling Pathways
The induction of sesquiterpene biosynthesis is mediated by complex signaling cascades. A general model for the induction of sesquiterpene synthase gene expression involves:
-
Elicitor Recognition: The plant recognizes a stress signal (e.g., a pathogen-associated molecular pattern or a damage-associated molecular pattern).
-
Signal Transduction: This recognition triggers a downstream signaling cascade, often involving the production of reactive oxygen species (ROS) and the activation of protein kinases.
-
Hormone Biosynthesis: The signaling cascade leads to the biosynthesis of plant hormones, primarily JA and SA.
-
Transcriptional Activation: These hormones then activate specific transcription factors (TFs), such as MYC2 (a bHLH transcription factor) in the JA pathway and NPR1 in the SA pathway.
-
Gene Expression: The activated TFs bind to the promoter regions of sesquiterpene synthase genes, leading to their transcriptional activation and the subsequent biosynthesis of sesquiterpenoids.
Spectroscopic Data of Cis- and Trans-Calamenene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the diastereomers cis- and trans-calamenene, sesquiterpenoids found in various essential oils. A detailed comparison of their spectral characteristics is presented to aid in their identification and differentiation. This document also outlines typical experimental protocols for the isolation and spectroscopic analysis of these compounds.
Spectroscopic Data Comparison
The differentiation of cis- and trans-calamenene is crucial for stereospecific synthesis and the evaluation of their respective biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for this purpose. The following tables summarize the available quantitative data for both isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for elucidating the stereochemistry of molecules. The spatial arrangement of the methyl and isopropyl groups relative to the fused ring system in calamenenes results in distinct chemical shifts, particularly for the carbons and protons in close proximity to the stereocenters.
Table 1: ¹³C NMR Chemical Shifts (δ) for cis- and trans-Calamenene
| Carbon No. | cis-Calamenene (δ ppm) | trans-Calamenene (δ ppm) |
| 1 | 134.8 | 134.9 |
| 2 | 126.7 | 126.8 |
| 3 | 129.0 | 129.1 |
| 4 | 120.8 | 120.9 |
| 5 | 145.2 | 145.3 |
| 6 | 131.5 | 131.6 |
| 7 | 45.9 | 41.7 |
| 8 | 31.5 | 31.2 |
| 9 | 38.2 | 38.5 |
| 10 | 31.9 | 31.8 |
| 11 (CH₃) | 21.2 | 21.3 |
| 12 (CH) | 26.8 | 26.7 |
| 13 (CH₃) | 20.7 | 20.8 |
| 14 (CH₃) | 20.7 | 20.8 |
| 15 (CH₃) | 16.2 | 21.5 |
Note: Data is compiled from various sources and may have been recorded in different solvents. Direct comparison should be made with caution.
Table 2: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for cis- and trans-Calamenene
| Proton | cis-Calamenene | trans-Calamenene |
| Aromatic H | ~7.0-7.2 (m) | ~7.0-7.2 (m) |
| CH-7 | ~2.9 (m) | ~2.5 (m) |
| CH-10 | ~2.4 (m) | ~2.4 (m) |
| CH₃-11 | ~2.3 (s) | ~2.3 (s) |
| CH-12 | ~2.1 (m) | ~2.1 (m) |
| CH₃-13, 14 | ~1.0 (d, J ≈ 7 Hz) | ~1.0 (d, J ≈ 7 Hz) |
| CH₃-15 | ~1.2 (d, J ≈ 7 Hz) | ~0.8 (d, J ≈ 7 Hz) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of cis- and trans-calamenene typically yields very similar fragmentation patterns, making their differentiation by this method alone challenging. Both isomers show a molecular ion peak [M]⁺ at m/z 202. The fragmentation is characteristic of sesquiterpenes, with major fragments arising from the loss of isopropyl and methyl groups.
Table 3: Key Mass Spectrometry Fragments for Calamenene Isomers
| m/z | Proposed Fragment | cis-Calamenene Intensity | trans-Calamenene Intensity |
| 202 | [M]⁺ | Present | Present |
| 159 | [M - C₃H₇]⁺ | High | High[1] |
| 145 | [M - C₄H₉]⁺ | Moderate | Moderate |
| 132 | [M - C₅H₁₀]⁺ | High | High |
| 119 | Moderate | Moderate | |
| 105 | Moderate | Moderate |
Infrared (IR) Spectroscopy
Infrared spectroscopy can provide information about the functional groups present in a molecule. For cis- and trans-calamenene, the IR spectra are expected to be very similar, showing characteristic absorptions for aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C bending. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to the different overall symmetry of the molecules.
Table 4: General Infrared Absorption Ranges for this compound Isomers
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Bending | 1600 - 1450 |
| C-H Bending | 1465 - 1370 |
Note: Specific, experimentally determined peak frequencies for both pure isomers are not consistently reported in readily available literature.
Experimental Protocols
The following sections describe generalized protocols for the isolation and spectroscopic analysis of cis- and trans-calamenene from natural sources, such as essential oils.
Isolation of this compound Isomers
-
Extraction: The essential oil is typically obtained from the plant material (e.g., leaves, wood) by hydrodistillation or steam distillation.
-
Fractionation: The crude essential oil is subjected to column chromatography on silica gel. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used for elution.
-
Purification: Fractions containing calamenenes are identified by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Further purification of the isomers can be achieved by preparative TLC or high-performance liquid chromatography (HPLC) on a suitable stationary phase.
NMR Spectroscopy
-
Sample Preparation: A sample of the purified isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the essential oil or the isolated isomer is prepared in a volatile solvent such as hexane or dichloromethane.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to separate the components of the mixture.
-
MS Detection: The eluting compounds are introduced into the ion source of a mass spectrometer (e.g., a quadrupole detector). Electron ionization (EI) at 70 eV is typically used. The mass analyzer scans a mass range of, for example, m/z 40-400.
-
Data Analysis: The resulting chromatogram shows the separation of the compounds, and the mass spectrum of each peak is used for identification by comparison with spectral libraries (e.g., NIST, Wiley).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a drop of the neat oil or purified isomer is placed between two KBr or NaCl plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the clean plates or ATR crystal is recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of cis- and trans-calamenene from a natural source.
Caption: Workflow for the isolation and spectroscopic characterization of this compound isomers.
References
The Therapeutic Potential of Calamenene: A Technical Whitepaper for Drug Discovery and Development
Introduction
Calamenene, a bicyclic aromatic sesquiterpenoid, has emerged as a promising natural compound with a diverse range of therapeutic properties.[1] Found in various terrestrial and marine organisms, this volatile compound is a significant constituent of the essential oils of numerous medicinal plants.[1][2] Preclinical investigations have highlighted its potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent, warranting further exploration for its application in drug development. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic activities, underlying mechanisms of action, and relevant experimental data.
Therapeutic Activities and Mechanisms of Action
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. The primary therapeutic areas of interest are detailed below.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial effects against a range of pathogenic bacteria and fungi.[3] The proposed mechanism of action involves the disruption of microbial cell membrane integrity, which leads to a loss of cellular homeostasis and ultimately cell death.[3]
A derivative, 7-hydroxythis compound, has shown exceptional potency against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Essential oils rich in 7-hydroxythis compound have been found to be effective against Enterococcus faecalis, Mycobacterium tuberculosis, Mycobacterium smegmatis, Mucor circinelloides, and Rhizopus oryzae.[4][5]
Antioxidant Properties
This compound and its hydroxylated derivatives are potent antioxidants.[3] Their mechanism of action involves scavenging free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage from oxidative stress, such as lipid peroxidation and protein oxidation.[3] This antioxidant capacity is particularly relevant in the context of inflammatory diseases and neuroprotection. The 7-hydroxythis compound derivative, in particular, has been noted for its strong antioxidant activity.[4][5]
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.[3] This modulation of the inflammatory response suggests its potential utility in treating a variety of inflammatory conditions. The anti-inflammatory action is likely linked to its antioxidant activity, as reactive oxygen species are known to play a role in inflammation.[6]
Antiproliferative and Anticancer Potential
Emerging evidence suggests that this compound and its derivatives possess antiproliferative activity against various cancer cell lines. A novel sesquiterpene derivative of this compound, dryofraterpene A, has been shown to significantly inhibit the proliferation of human lung (A549), breast (MCF7), liver (HepG2), cervical (HeLa), and prostate (PC-3) cancer cells without causing significant necrosis at effective concentrations.[7]
Quantitative Data on Therapeutic Activities
The following tables summarize the key quantitative data from preclinical studies on this compound and its derivatives.
Table 1: Antimicrobial Activity of 7-Hydroxythis compound-Rich Essential Oils
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4.76 x 10⁻³ | [4][5] |
| Mycobacterium tuberculosis | 4.88 | [4][5] |
| Mycobacterium smegmatis | 39.06 | [4][5] |
| Rhizopus oryzae | 0.152 | [4][5] |
| Mucor circinelloides | 3.63 x 10⁻⁸ | [4][5] |
Table 2: Antioxidant Activity of 7-Hydroxythis compound
| Assay | EC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | < 63.59 | [4][5] |
Table 3: Antiproliferative Activity of Dryofraterpene A (a this compound derivative)
| Human Cancer Cell Line | IC₅₀ (µM) | Reference |
| A549 (Lung) | Data not specified, but significant inhibition observed | [7] |
| MCF7 (Breast) | Data not specified, but significant inhibition observed | [7] |
| HepG2 (Liver) | Data not specified, but significant inhibition observed | [7] |
| HeLa (Cervical) | Data not specified, but significant inhibition observed | [7] |
| PC-3 (Prostate) | Data not specified, but significant inhibition observed | [7] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the therapeutic properties of this compound.
Extraction and Isolation of this compound
Protocol: Hydrodistillation of Essential Oils
-
Plant material (e.g., leaves of Croton cajucara) is subjected to hydrodistillation for a specified period to extract the essential oil.[4][5]
-
The collected essential oil is then dried over anhydrous sodium sulfate.
-
The chemical composition of the essential oil is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its derivatives.[1]
Antimicrobial Activity Assessment
Protocol: Broth Dilution Assay for Minimum Inhibitory Concentration (MIC)
-
A serial dilution of the test compound (e.g., 7-hydroxythis compound-rich essential oil) is prepared in a liquid growth medium in a 96-well microtiter plate.[4][5]
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism and medium) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4][5]
Antioxidant Activity Evaluation
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Different concentrations of the test compound are mixed with a solution of DPPH radical in a suitable solvent (e.g., methanol).
-
The mixture is incubated in the dark for a specified period.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the sample).
-
The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[5]
Antiproliferative Activity Screening
Protocol: Cell Counting Kit-8 (CCK-8) Assay
-
Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.[7]
-
The cells are then treated with various concentrations of the test compound (e.g., dryofraterpene A) for a specified duration (e.g., 48 hours).[7]
-
A control group of cells is treated with the vehicle (e.g., DMSO) only.
-
After the treatment period, the CCK-8 reagent is added to each well, and the plates are incubated for a short period.
-
The absorbance is measured at a specific wavelength (around 450 nm) to determine the number of viable cells.
-
The percentage of cell proliferation inhibition is calculated relative to the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to the therapeutic properties of this compound.
Future Directions and Conclusion
This compound and its derivatives represent a promising class of natural compounds with multifaceted therapeutic potential. The existing preclinical data, particularly for its antimicrobial and antioxidant activities, are compelling. However, further research is required to fully elucidate the mechanisms of action, especially in the context of its anti-inflammatory and anticancer effects.
Future studies should focus on:
-
In-depth investigation of the signaling pathways modulated by this compound in inflammatory and cancer models.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities and to guide the synthesis of more potent and selective analogs.
-
In vivo efficacy and safety studies in relevant animal models to validate the preclinical findings.
-
Development of optimized formulations to enhance the bioavailability and therapeutic efficacy of this compound.
References
- 1. This compound | 483-77-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 483-77-2 [smolecule.com]
- 4. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oilsfrom Croton cajucara Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Calamenene CAS number and molecular formula
This technical guide provides a comprehensive overview of Calamenene, a sesquiterpenoid of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, natural occurrence, synthesis protocols, and biological activities, with a focus on its antimicrobial and anti-inflammatory mechanisms.
Chemical Identity and Physicochemical Properties
This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₂.[1][2][3][4] It exists as several stereoisomers, with the cis and trans forms being common. The specific CAS Registry Number can vary depending on the isomeric form. For the mixed isomers, a common CAS number is 6617-49-8, while specific stereoisomers like (1S,4S)-calamenene have the CAS number 483-77-2.[1][2][3][4]
Physicochemical Data Summary
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂ | [1][2][3][4] |
| Molecular Weight | 202.33 g/mol | [1][4] |
| CAS Number (mixed isomers) | 6617-49-8 | [3] |
| CAS Number ((1S,4S)-cis-Calamenene) | 483-77-2 | [1][2][4] |
| CAS Number ((Z)-Calamenene) | 72937-55-4 | [5][6] |
| Boiling Point | 110-115 °C at 10 Torr; ~285 °C at 760 mmHg | [2][6] |
| Density | ~0.9334 g/cm³ at 20 °C | [2] |
| logP (Octanol/Water Partition Coefficient) | 5.1 - 6.227 (estimated) | [4][6] |
| Water Solubility | 0.1962 mg/L at 25 °C (estimated) | [6] |
| Appearance | Colorless to light yellow liquid | N/A |
| Odor | Aromatic, herbaceous, spicy | N/A |
Natural Occurrence
This compound is a constituent of the essential oils of numerous plants. It is notably found in species of the Croton and Calamintha genera.[1] For instance, it has been identified in the essential oil of Croton cajucara. The foliage of Cupressus bakeri is also a rich natural source of cis-calamenene, with concentrations reported to be between 2.1% and 9.1% of the total volatile profile.[1] Other reported natural sources include allspice, common oregano, rosemary, cloves, guava, and sweet basil.
Experimental Protocols
Extraction from Natural Sources
A common method for obtaining this compound from plant material is through hydrodistillation to extract the essential oil, followed by purification steps to isolate the compound.[1]
Total Synthesis of (-)-Calamenene
A synthetic route to (-)-Calamenene has been reported starting from l-menthone.[1][7] The key steps are outlined below:
-
Allylation of l-menthone: l-menthone is allylated using lithium diisopropylamide (LDA) and an appropriate allyl halide.
-
Grignard Reaction: The resulting ketone undergoes a Grignard reaction with methallylmagnesium chloride to yield an intermediate alcohol.[1]
-
Ring-Closing Metathesis (RCM): The diene alcohol is then treated with Grubbs' catalyst to facilitate a ring-closing metathesis reaction, forming the bicyclic core of this compound.[1]
-
Dehydration: The final step involves the dehydration of the alcohol to yield this compound.[7]
A detailed experimental procedure for a similar synthesis is as follows: A solution of the intermediate alcohol (100 mg, 0.45 mmol) in pyridine (5 mL) is treated with POCl₃ (0.084 mL, 2.0 eq.) at room temperature overnight. Water is then added, and the mixture is extracted with ether. The organic layer is subsequently washed with 1M HCl and brine, dried over MgSO₄, and evaporated. The resulting residue is purified by silica gel column chromatography (hexane-EtOAc, 0-20%) to afford (-)-calamenene.[7]
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with its antimicrobial and anti-inflammatory properties being of significant interest.
Antimicrobial Activity
Terpenoids, including this compound, are known to exert their antimicrobial effects primarily through the disruption of the bacterial cell membrane.[8][9] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function.[8][9] This disruption can result in the leakage of intracellular components and ultimately lead to cell death.[8][9]
Anti-inflammatory Activity
Several sesquiterpenes have been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. It is hypothesized that this compound may follow a similar mechanism. In this proposed pathway, an inflammatory stimulus (like LPS) activates the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.
Conclusion
This compound is a naturally occurring sesquiterpenoid with well-defined chemical and physical properties. Its presence in various medicinal plants corresponds with its observed biological activities, including antimicrobial and anti-inflammatory effects. The outlined synthesis protocols provide a basis for further research and development of this compound and its derivatives for potential therapeutic applications. The proposed mechanisms of action, centered on cell membrane disruption and modulation of the NF-κB pathway, offer a framework for future investigations into its pharmacological potential. This guide serves as a foundational resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. Buy this compound | 483-77-2 [smolecule.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound (mixed isomers) | C15H22 | CID 10224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C15H22 | CID 6429077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-Calamenene [webbook.nist.gov]
- 6. (Z)-calamenene, 72937-55-4 [thegoodscentscompany.com]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Methods for extraction of Calamenene from plant material
-
Calamenene , a sesquiterpenoid of significant interest in the pharmaceutical and fragrance industries, can be effectively extracted from various plant sources. This document provides detailed application notes and protocols for the extraction of this compound, focusing on prevalent and efficient methods. The information is tailored for researchers, scientists, and professionals in drug development.
Plant Sources of this compound
This compound and its derivatives are found in the essential oils of several plants. Notable sources include:
-
Croton cajucara Benth: The leaves and bark of this Amazonian plant are particularly rich in 7-hydroxythis compound, with concentrations in the essential oil reported to be between 28.4% and 37.5%.
-
Cupressus bakeri A.Gray: The foliage of this cypress tree is a good source of cis-calamenene, with concentrations in the essential oil ranging from 2.1% to 9.1%.
-
Pelargonium graveolens L'Hér.: Commonly known as rose geranium, the essential oil from its leaves contains trans-Calamenene, with a reported concentration of 13.2%.
Extraction Methodologies
Several methods can be employed for the extraction of this compound from plant materials. The choice of method depends on factors such as the desired purity of the extract, yield, cost, and environmental considerations. The primary methods include:
-
Hydrodistillation (HD): A traditional and widely used method for extracting essential oils.
-
Microwave-Assisted Hydrodistillation (MAHD): A modern adaptation of hydrodistillation that utilizes microwave energy to accelerate the extraction process.
-
Supercritical Fluid Extraction (SFE): A green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.
-
Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to enhance the extraction process by disrupting plant cell walls.
Quantitative Data Summary
The efficiency of different extraction methods can be compared based on the yield of this compound or the total essential oil. The following tables summarize the quantitative data found in the literature for this compound-rich plants.
Table 1: Comparison of Hydrodistillation (HD) and Microwave-Assisted Hydrodistillation (MAHD) for Essential Oil from Pelargonium graveolens
| Extraction Method | Plant Part | Extraction Time | Essential Oil Yield (%) | Key Constituents (% in oil) |
| Hydrodistillation (HD) | Leaves | 4 hours | 0.37 | β-Citronellol (21.87-35.46), Geraniol (7.29-17.55), Citronellyl formate (8.28-15.44) |
| Microwave-Assisted Hydrodistillation (MAHD) | Leaves | 30 minutes | Not specified | β-Citronellol (24.66-32.95), Geraniol (6.84-9.68), Citronellyl formate (10.51-13.71) |
Table 2: Essential Oil Yield from Croton cajucara using Hydrodistillation
| Plant Part | Extraction Time | Essential Oil Yield (%) | Major Constituent (% in oil) |
| Bark | Not specified | 1.28 | 7-hydroxythis compound (up to 44.3 in some individuals) |
| Leaves | 4 hours | Not specified | 7-hydroxythis compound (28.4 - 37.5) |
Note: Direct comparative studies of SFE and UAE on these specific this compound-rich plants with detailed this compound yield are limited in the reviewed literature. The data presented reflects the information available.
Experimental Protocols
This section provides detailed protocols for the extraction of this compound from plant materials using the aforementioned methods.
Protocol for Hydrodistillation (HD)
This protocol is a general procedure for extracting essential oils and can be adapted for Croton cajucara, Cupressus bakeri, or Pelargonium graveolens.
Materials and Equipment:
-
Dried and powdered plant material (leaves or bark)
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Place 100 g of the dried and powdered plant material into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.
-
Turn on the heating mantle and bring the water to a boil.
-
Continue the distillation for 3-4 hours, collecting the essential oil in the graduated tube of the Clevenger apparatus.
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.
-
Carefully collect the essential oil from the graduated tube.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a sealed glass vial at 4°C in the dark.
Protocol for Microwave-Assisted Hydrodistillation (MAHD)
This protocol is a rapid alternative to conventional HD, particularly effective for Pelargonium graveolens.
Materials and Equipment:
-
Fresh or dried plant material
-
Microwave oven modified for extraction (e.g., with a Clevenger-type apparatus)
-
Round-bottom flask (1 L)
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Place 100 g of the plant material into the 1 L round-bottom flask.
-
Add 500 mL of distilled water to the flask.
-
Connect the flask to the Clevenger-type apparatus adapted for the microwave oven.
-
Place the assembly inside the microwave oven.
-
Set the microwave power to 600 W and the extraction time to 30 minutes.
-
Start the extraction. The microwaves will heat the water and plant material, causing the essential oil to vaporize and then condense in the Clevenger apparatus.
-
After the extraction is complete, allow the apparatus to cool.
-
Collect the essential oil, dry it with anhydrous sodium sulfate, and store it as described in the HD protocol.
Protocol for Supercritical Fluid Extraction (SFE)
This protocol provides a general framework for SFE of sesquiterpenes. Optimal conditions for specific plant materials should be determined experimentally.
Materials and Equipment:
-
Dried and ground plant material
-
Supercritical fluid extractor
-
High-purity carbon dioxide (CO2)
-
Co-solvent (e.g., ethanol), optional
-
Collection vials
Procedure:
-
Pack the extraction vessel of the SFE system with a known amount of the dried and ground plant material.
-
Set the desired extraction parameters. For sesquiterpenes, typical starting conditions are:
-
Pressure: 100 - 200 bar
-
Temperature: 40 - 60 °C
-
CO2 flow rate: 2 - 5 mL/min
-
-
If a co-solvent is used, set the desired percentage (e.g., 5% ethanol).
-
Start the extraction process and collect the extract in the collection vials. The extraction time will vary depending on the sample size and SFE system (typically 1-3 hours).
-
After the extraction, depressurize the system and collect the final extract.
-
The extract can be further purified if necessary. Store the extract in a sealed vial at a low temperature.
Protocol for Ultrasound-Assisted Extraction (UAE)
This protocol describes a general procedure for UAE to enhance the extraction of essential oils.
Materials and Equipment:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (e.g., hexane or ethanol)
-
Beaker or flask
-
Filtration system (e.g., filter paper and funnel)
-
Rotary evaporator
Procedure:
-
Place a known amount of the dried and powdered plant material in a beaker or flask.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes). The temperature of the extraction can be controlled by a cooling water jacket.
-
After sonication, separate the extract from the solid plant material by filtration.
-
Remove the solvent from the extract using a rotary evaporator to obtain the crude essential oil.
-
The crude oil can be further purified as needed.
Analytical Method for this compound Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of this compound in essential oil extracts.
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/minute.
-
Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID) and MS transfer line at 280°C.
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
Ion source temperature: 230°C.
-
Quantification:
Quantification of this compound can be performed using an internal or external standard method. The percentage of this compound is calculated based on the peak area relative to the total peak area of the chromatogram (area percent method) or by using a calibration curve generated from a pure this compound standard.
Visualizations
Experimental Workflow Diagrams
Application Notes and Protocols for the GC-MS Analysis of Calamenene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calamenene is a bicyclic sesquiterpenoid hydrocarbon with various isomers found in a wide variety of essential oils from plants. As a component of these complex mixtures, this compound contributes to the aromatic profile and potential biological activities of the oils. Its analysis is crucial for the quality control of essential oils, phytochemical studies, and in the exploration of new therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile compounds like this compound from intricate matrices. These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The extraction method aims to isolate essential oils rich in sesquiterpenes, including this compound, from a plant matrix. A common and effective method is hydrodistillation.
Protocol: Hydrodistillation
-
Sample Collection and Preparation: Collect fresh or dried plant material (e.g., leaves, stems, flowers). Reduce the particle size of the material by grinding or chopping to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.
-
Extraction:
-
Place a known quantity (e.g., 100 g) of the prepared plant material into a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the Clevenger trap.
-
Continue the distillation for a recommended time of 3 hours, or until no more oil is collected.
-
-
Oil Collection and Drying:
-
After cooling, carefully collect the separated essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
-
Sample Dilution for GC-MS Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the instrumental parameters for the separation and detection of this compound.
Protocol: GC-MS Analysis
-
Injection:
-
Inject 1 µL of the diluted essential oil sample into the GC-MS system.
-
Use a splitless injection mode to maximize the transfer of analytes to the column, which is suitable for trace analysis.
-
-
Gas Chromatography Conditions: The following conditions are based on the analysis of (E)-Calamenene and can be adapted for other isomers.[3]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry Conditions:
-
Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Data Presentation
Identification of this compound
The identification of this compound is achieved by a two-pronged approach:
-
Retention Index (RI): Compare the retention index of the unknown peak with literature values on a similar stationary phase.
-
Mass Spectrum: Compare the acquired mass spectrum of the peak with a reference spectrum from a spectral library (e.g., NIST, Wiley). The mass spectrum of this compound is characterized by its molecular ion peak (m/z 202) and specific fragmentation pattern.[4]
Quantitative Data
The following table summarizes representative quantitative data for this compound found in essential oils. The concentration is often expressed as a relative percentage of the total oil composition.
| Sample Matrix | Isomer of this compound | Method of Quantification | Relative Abundance (%) | Reference |
| Geranium Oil | trans-Calamenene | GC-MS Peak Area % | 13.2 | MDPI |
Note on Quantification: For absolute quantification, a calibration curve should be prepared using a certified reference standard of the specific this compound isomer. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship of GC-MS system components.
References
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Calamenene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of the sesquiterpene Calamenene using preparative high-performance liquid chromatography (HPLC). This compound, a bicyclic sesquiterpenoid found in various essential oils, is of interest for its potential pharmacological activities. This application note outlines a robust reversed-phase HPLC protocol for the efficient isolation of this compound from complex mixtures, such as plant extracts or synthetic reaction products. The protocol is designed to yield high-purity this compound suitable for further research and development.
Introduction
This compound is a non-polar, aromatic sesquiterpene with the molecular formula C15H22 and a molecular weight of 202.34 g/mol . It exists as several stereoisomers, with the cis- and trans-isomers being common in nature. As a component of various plant essential oils, this compound has been investigated for a range of biological activities. The purification of this compound is a critical step for its structural elucidation, pharmacological testing, and potential development as a therapeutic agent.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual components from a mixture.[1] Reversed-phase HPLC, in particular, is well-suited for the separation of non-polar compounds like this compound.[2] This method utilizes a non-polar stationary phase and a polar mobile phase, allowing for the separation of analytes based on their hydrophobicity.
This application note provides a comprehensive protocol for the preparative HPLC purification of this compound, including sample preparation, chromatographic conditions, and post-purification analysis.
Experimental Protocols
Materials and Reagents
-
Crude extract or synthetic mixture containing this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water
-
Syringe filters (0.45 µm, PTFE or other suitable material)
-
HPLC vials
Instrumentation
-
Preparative HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Rotary evaporator for solvent removal
Sample Preparation
-
Dissolve the crude extract or synthetic mixture containing this compound in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).
-
The final concentration should be optimized based on the solubility of the sample and the loading capacity of the preparative column. A starting concentration of 10-50 mg/mL is recommended.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Preparative HPLC Conditions
The following conditions are a starting point and may require optimization for specific samples and systems.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 70% B to 100% B over 30 minutes |
| Flow Rate | 15-20 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration and column size) |
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram in real-time and collect the fraction corresponding to the this compound peak. The retention time for this compound will be relatively long due to its non-polar nature.
-
Combine the collected fractions containing the purified this compound.
-
Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator at a controlled temperature (e.g., 40 °C).
-
The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified this compound.
-
Determine the purity of the isolated this compound using analytical HPLC.
Data Presentation
The following table presents representative, illustrative data for the purification of this compound based on the described protocol. Actual results may vary depending on the initial sample purity and specific instrumentation.
| Analyte | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | 22.5 | >98 | ~85 |
| Impurity 1 | 15.2 | - | - |
| Impurity 2 | 18.9 | - | - |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification of this compound.
Discussion
The provided protocol offers a reliable method for the purification of this compound using reversed-phase preparative HPLC. The choice of a C18 stationary phase is ideal for retaining the non-polar this compound, while the water/acetonitrile gradient allows for the effective elution and separation from more polar impurities. Detection at 210 nm is suitable for compounds with chromophores, which is applicable to the aromatic ring of this compound.
Optimization of the gradient slope, flow rate, and sample loading may be necessary to achieve the best resolution and recovery for a specific crude mixture. It is recommended to perform an initial analytical scale separation to determine the optimal chromatographic conditions before scaling up to a preparative scale. The purity of the final product should be confirmed by analytical HPLC and, if necessary, other analytical techniques such as NMR or mass spectrometry.
This application note serves as a valuable resource for researchers and scientists involved in the isolation and characterization of this compound and other related sesquiterpenes.
References
- 1. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Calamenene and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calamenene is a naturally occurring aromatic sesquiterpene characterized by a tetrahydronaphthalene scaffold.[1] Found in various plants, this compound and its derivatives exhibit a range of promising biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] Notably, 7-hydroxythis compound has demonstrated significant antimicrobial efficacy against clinically relevant pathogens by disrupting the integrity of the bacterial cell membrane.[1] The therapeutic potential of these compounds has spurred interest in their total synthesis, providing a means to access larger quantities for further investigation and to generate structural analogues with potentially enhanced activities.
This document provides detailed application notes and protocols for the total synthesis of this compound and several of its analogues, based on published synthetic routes.
Synthetic Strategies and Data
Several successful total syntheses of this compound and its hydroxylated analogues have been reported, often employing distinct strategic approaches. Two prominent methods are highlighted below: a ring-closing metathesis (RCM) approach for the asymmetric synthesis of (-)-(7S,10R)-Calamenene and (-)-(7S,10R)-2-Hydroxythis compound, and a classical approach for the racemic synthesis of (±)-cis-5-Hydroxythis compound.
Quantitative Data Summary
| Compound | Starting Material | Key Strategy | Overall Yield | Reference |
| (-)-(7S,10R)-Calamenene | l-menthone | Ring-Closing Metathesis | Not explicitly stated | [2][3] |
| (-)-(7S,10R)-2-Hydroxythis compound | l-menthone | Ring-Closing Metathesis | Not explicitly stated | [2][3] |
| (±)-cis-5-Hydroxythis compound | 5-methoxy-α-tetralone | Grignard Reaction, Aromatization, Hydrogenation | 8% | [4] |
Synthetic Pathways
Ring-Closing Metathesis Approach
This enantioselective synthesis commences from the readily available chiral starting material, l-menthone, to furnish (-)-(7S,10R)-Calamenene and (-)-(7S,10R)-2-Hydroxythis compound. The key step involves a ring-closing metathesis reaction to construct the trisubstituted double bond within the bicyclic core.[2][3]
Caption: RCM synthesis of this compound and its hydroxy analogue.
Synthesis via Tetralone Intermediate
This approach provides a concise route to (±)-cis-5-Hydroxythis compound starting from 5-methoxy-α-tetralone. The synthesis involves the construction of the key substituted naphthalene intermediate followed by functional group manipulations and a final hydrogenation step to establish the cis-stereochemistry.[4]
Caption: Synthesis of (±)-cis-5-Hydroxythis compound from a tetralone.
Experimental Protocols
I. Synthesis of (-)-(7S,10R)-Calamenene and (-)-(7S,10R)-2-Hydroxythis compound via Ring-Closing Metathesis
This protocol is adapted from the synthesis described by Nakashima et al.[2][3]
Step 1: Allylation of l-menthone
-
Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
-
Cool the LDA solution to -78 °C and add l-menthone dropwise.
-
After stirring for a specified time, add allyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-allylmenthone by column chromatography.
Step 2: Grignard Reaction with Methallylmagnesium Chloride
-
Prepare methallylmagnesium chloride from methallyl chloride and magnesium turnings in THF.
-
Add a solution of 2-allylmenthone in THF to the Grignard reagent at -15 °C.
-
Stir the reaction mixture for several hours, then quench with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting diene alcohol by column chromatography.
Step 3: Ring-Closing Metathesis
-
Dissolve the diene alcohol in degassed dichloromethane (CH₂Cl₂).
-
Add a solution of Grubbs' first-generation catalyst (5 mol%) in CH₂Cl₂ under an argon atmosphere.
-
Stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the resulting alkene intermediate by column chromatography (96% yield).[3]
Step 4: Synthesis of (-)-(7S,10R)-2-Hydroxythis compound
-
To a solution of the alkene intermediate in benzene, add Celite, tert-butyl hydroperoxide (tBuOOH), and pyridinium dichromate (PDC) at 0 °C.[3]
-
Stir the mixture overnight, allowing it to gradually warm to room temperature.
-
Quench the reaction with a solution of sodium thiosulfate and filter through Celite.
-
Extract the product, dry the organic layer, and concentrate. Purify the resulting hydroxy ketone by chromatography.
-
Dissolve the hydroxy ketone in pyridine, cool to 0 °C, and add phosphorus oxychloride (POCl₃).[3]
-
Stir the mixture overnight at room temperature, then add water and extract with diethyl ether.
-
Purify the final product, (-)-(7S,10R)-2-Hydroxythis compound, by chromatography.
II. Synthesis of (±)-cis-5-Hydroxythis compound
This protocol is based on the synthesis reported by Ng and Banerjee.[4]
Step 1: Grignard Reaction and Dehydration
-
Prepare a solution of isopropylmagnesium chloride in dry THF.
-
Add a solution of 3,4-dihydro-8-methoxy-4-methylnaphthalen-1(2H)-one (prepared from 5-methoxy-α-tetralone) dropwise to the Grignard reagent.
-
Stir the reaction at room temperature for 48 hours.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
-
Treat the organic extract with 6 N hydrochloric acid to effect dehydration.
Step 2: Aromatization
-
Dissolve the crude product from the previous step in a suitable solvent.
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to the solution.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture to isolate the substituted naphthalene intermediate.
Step 3: Demethylation
-
Treat the substituted naphthalene with 48% hydrobromic acid in acetic acid.
-
Reflux the mixture for 1 hour.
-
After cooling, work up the reaction to obtain the demethylated naphthalene derivative (91% yield).[4]
Step 4: Formylation
-
Heat a mixture of the demethylated naphthalene, paraformaldehyde, magnesium chloride, and triethylamine.
-
Purify the resulting aldehyde by chromatography (80% yield).[4]
Step 5: Hydrogenation
-
Carry out the catalytic hydrogenation of the formylated naphthalene using 10% palladium on carbon (Pd/C) under high pressure (500 psi) at room temperature.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate.
-
Purify the final product, (±)-cis-5-Hydroxythis compound, by chromatography.
Conclusion
The synthetic routes outlined provide access to this compound and its biologically active analogues. The ring-closing metathesis strategy offers an elegant approach to enantiomerically pure calamenenes, while the synthesis starting from a tetralone derivative represents an efficient method for preparing racemic hydroxylated analogues. These protocols can serve as a foundation for researchers in natural product synthesis and medicinal chemistry to explore the therapeutic potential of the this compound family of sesquiterpenoids.
References
- 1. Buy this compound | 483-77-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Total Synthesis of (-)-(7S,10R)-Calamenene and (-)-(7S,10R)- 2-Hydroxythis compound by Use of a Ring-Closing Metathesis Reaction. A Comparison of the cis- and trans-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Calamenene from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calamenene, a bicyclic sesquiterpenoid, is a significant bioactive compound found in the essential oils of various aromatic plants. It exists in several isomeric forms, each with potential pharmacological properties that are of interest to the drug development industry. The isolation of high-purity this compound is a critical step for detailed structural elucidation, pharmacological screening, and the development of novel therapeutic agents. This application note provides a detailed protocol for the isolation of this compound from essential oils, employing a combination of fractional distillation and column chromatography, followed by purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
Table 1: Indicative Yield and Purity of this compound at Different Isolation Stages
| Isolation Stage | Starting Material | Key Parameters | Yield (%)* | Purity (%)** |
| Essential Oil Extraction | Dried Plant Material (e.g., Croton cajucara) | Steam Distillation, 3-4 hours | 1.5 - 2.5 | 5 - 15 |
| Fractional Distillation | Crude Essential Oil | Vacuum: 1-2 mmHg; Temperature Gradient: 100-150 °C | 20 - 30 (of crude oil) | 40 - 60 |
| Column Chromatography | This compound-rich Fraction | Silica Gel, Hexane:Ethyl Acetate Gradient | 50 - 70 (of fraction) | > 95 |
*Yield is calculated based on the weight of the starting material for that stage. **Purity is estimated by GC-MS analysis.
Experimental Protocols
Extraction of Essential Oil by Steam Distillation
This protocol is a common method for extracting volatile compounds from plant material.[1][2][3]
Materials:
-
Dried and powdered plant material known to contain this compound (e.g., leaves or wood)
-
Distilled water
-
Clevenger-type apparatus or steam distillation setup
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Round bottom flask
Procedure:
-
Place a known quantity (e.g., 500 g) of the dried plant material into a large round bottom flask.
-
Add distilled water to the flask until the plant material is fully submerged.
-
Set up the steam distillation apparatus according to the manufacturer's instructions.
-
Heat the flask using the heating mantle to boil the water and generate steam.
-
Continue the distillation for 3-4 hours, collecting the distillate, which will be a milky emulsion of essential oil and water.
-
Transfer the collected distillate to a separatory funnel and allow the layers to separate.
-
Drain the aqueous layer and collect the upper essential oil layer.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Weigh the extracted essential oil and calculate the yield.
-
Analyze a small aliquot of the crude essential oil by GC-MS to determine the initial percentage of this compound.
Fractionation by Vacuum Fractional Distillation
Fractional distillation under vacuum is employed to separate compounds based on their boiling points at reduced pressure, which helps to prevent the degradation of thermolabile constituents.[4][5]
Materials:
-
Crude essential oil
-
Vacuum fractional distillation apparatus with a Vigreux column
-
Heating mantle with a magnetic stirrer
-
Vacuum pump and gauge
-
Collection flasks
Procedure:
-
Set up the vacuum fractional distillation apparatus.
-
Place the crude essential oil into the distillation flask.
-
Slowly apply vacuum, reducing the pressure to 1-2 mmHg.
-
Begin heating the oil while stirring.
-
Collect different fractions based on the temperature at the head of the column. The fraction containing this compound will distill at a specific temperature range which can be determined by monitoring the fractions.
-
Collect several fractions and analyze each by GC-MS to identify the this compound-rich fraction.
Purification by Column Chromatography
Column chromatography is a highly effective method for purifying compounds from a mixture.[6]
Materials:
-
This compound-rich fraction from distillation
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Collection vials or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve the this compound-rich fraction in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Begin eluting the column with 100% n-hexane.
-
Collect fractions of a fixed volume (e.g., 10 mL) and monitor the separation using TLC.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5 v/v).
-
Pool the fractions that contain pure this compound, as determined by TLC analysis against a reference standard if available, or by subsequent GC-MS analysis of individual fractions.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure this compound.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating, identifying, and quantifying the components of a volatile mixture.[7][8][9]
Apparatus:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/minute, and hold at 240 °C for 5 minutes.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
Procedure:
-
Prepare a dilute solution of the isolated this compound in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
Acquire the chromatogram and mass spectra.
-
Identify the this compound peak by comparing its mass spectrum with a library database (e.g., NIST, Wiley). The retention time can also be compared to a standard if available.
-
Determine the purity of the isolated this compound by calculating the peak area percentage from the total ion chromatogram.
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
References
- 1. home.agh.edu.pl [home.agh.edu.pl]
- 2. chemistry.muohio.edu [chemistry.muohio.edu]
- 3. chymist.com [chymist.com]
- 4. mdpi.com [mdpi.com]
- 5. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. essentialoilsforhealing.com [essentialoilsforhealing.com]
- 8. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antimicrobial Activity Assays for Calamenene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calamenene is a bicyclic sesquiterpenoid hydrocarbon found in various essential oils of aromatic plants. It, along with its derivatives such as 7-hydroxythis compound, has demonstrated notable antimicrobial properties against a spectrum of pathogenic bacteria and fungi. This document provides detailed protocols for assessing the in vitro antimicrobial activity of this compound, presenting key quantitative data from existing literature and outlining the plausible mechanisms of its action.
Data Presentation: Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition. Below is a summary of reported values for this compound-containing essential oils. It is important to note that these values are for essential oils rich in this compound derivatives and not for the isolated compound, which may exhibit different activity.
Table 1: Minimum Inhibitory Concentration (MIC) of 7-Hydroxythis compound-Rich Essential Oils
| Test Microorganism | Type | MIC |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 4.76 x 10⁻³ µg/mL[1] |
| Mycobacterium tuberculosis | Acid-fast Bacteria | 4.88 µg/mL[1] |
| Mycobacterium smegmatis | Acid-fast Bacteria | 39.06 µg/mL[1] |
| Rhizopus oryzae | Fungus | 0.152 µg/mL[1] |
| Mucor circinelloides | Fungus | 3.63 x 10⁻⁸ µg/mL[1] |
Table 2: Zone of Inhibition for Essential Oils Containing trans-Calamenene
| Test Microorganism | Essential Oil Source | Zone of Inhibition (mm) |
| Staphylococcus aureus | Geranium Essential Oil | 32.8[2] |
| Staphylococcus epidermidis | Geranium Essential Oil | 24.6[2] |
| Staphylococcus aureus | Tea Tree Essential Oil | 39.1[2] |
| Staphylococcus epidermidis | Tea Tree Essential Oil | 20.5[2] |
Experimental Protocols
Due to the hydrophobic nature of this compound, modifications to standard antimicrobial susceptibility testing protocols are necessary to ensure proper dispersion of the compound in the test medium.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Tween 80
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic)
-
Negative control (broth and solvent)
-
Incubator
-
Spectrophotometer or plate reader (optional)
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms. Alternatively, an emulsifier like Tween 80 can be used to aid dispersion.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Prepare the microbial inoculum in the appropriate broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. Add 100 µL of the diluted inoculum to each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic to which the test organism is susceptible.
-
Negative Control (Sterility Control): A well containing only broth to check for contamination.
-
Growth Control: A well containing broth and the microbial inoculum to ensure normal growth.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for Broth Microdilution Assay.
Agar Disk Diffusion Assay
This qualitative or semi-quantitative method is used to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent (e.g., ethanol, DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Positive control (standard antibiotic disk)
-
Negative control (disk with solvent only)
-
Incubator
-
Ruler or calipers
Protocol:
-
Preparation of Inoculum: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
Preparation of this compound Disks: Dissolve this compound in a suitable volatile solvent like ethanol to a known concentration. Aseptically apply a specific volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper disks and allow the solvent to evaporate completely in a sterile environment.
-
Application of Disks: Using sterile forceps, place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or under appropriate conditions for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).
Caption: Workflow for Agar Disk Diffusion Assay.
Agar Well Diffusion Assay
This method is an alternative to the disk diffusion assay and is particularly useful for testing non-polar or viscous extracts.
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (standard antibiotic solution)
-
Negative control (solvent only)
-
Incubator
-
Ruler or calipers
Protocol:
-
Inoculation of Agar Plate: Prepare the inoculum and inoculate the MHA plate as described for the agar disk diffusion assay.
-
Creation of Wells: Use a sterile cork borer to cut wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Application of this compound: Prepare a solution of this compound in a suitable solvent like DMSO. Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well. Also, add the positive and negative controls to their respective wells.
-
Pre-diffusion (optional): Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound from the well into the agar before incubation.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or under appropriate conditions for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Plausible Mechanism of Antimicrobial Action
The precise signaling pathways of this compound's antimicrobial activity are not yet fully elucidated. However, based on studies of other sesquiterpenes and essential oils, the primary mechanism of action is believed to involve the disruption of the microbial cell membrane.
Key aspects of the proposed mechanism include:
-
Membrane Permeabilization: The lipophilic nature of this compound allows it to partition into the lipid bilayer of the microbial cell membrane. This integration disrupts the membrane's structural integrity, leading to increased permeability.
-
Loss of Ion Gradients: The compromised membrane integrity results in the leakage of essential ions (e.g., K⁺, H⁺) and small molecules from the cytoplasm, disrupting the electrochemical gradients that are vital for cellular processes such as ATP synthesis and transport.
-
Inhibition of Cellular Processes: The disruption of the cell membrane and the loss of cellular components can lead to the inhibition of critical cellular processes, ultimately resulting in microbial cell death.
Caption: Plausible Mechanism of this compound's Antimicrobial Action.
References
Application Notes and Protocols for Calamenene: Anti-inflammatory and Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to evaluate the anti-inflammatory and antioxidant properties of Calamenene, a bicyclic sesquiterpenoid known for its presence in various essential oils. The following sections detail the experimental protocols for key assays and present a framework for data analysis and visualization of relevant biological pathways.
Data Presentation: Quantitative Analysis of Bioactivity
The antioxidant and anti-inflammatory activities of this compound can be quantified and compared using standardized assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Antioxidant Activity of this compound
| Assay | Test System | Positive Control | This compound IC50 (µg/mL) | Reference IC50 (µg/mL) |
| DPPH Radical Scavenging | Chemical Assay | Ascorbic Acid | Data Not Available | Ascorbic Acid: ~5-15 |
| Oxygen Radical Absorbance Capacity (ORAC) | Chemical Assay | Trolox | Data Not Available | Trolox: (Expressed as Trolox Equivalents) |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inducer | Key Marker | Positive Control | This compound IC50 (µg/mL) | Reference IC50 (µg/mL) |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitrite | L-NMMA or Dexamethasone | Data Not Available | L-NMMA: ~20-50 |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically.[1][2][3]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.[4]
-
For the positive control, use a known antioxidant such as ascorbic acid or gallic acid at various concentrations.
-
For the blank, use 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[4]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that results in 50% scavenging is the IC50 value.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[5][6] The antioxidant capacity is quantified by comparing the decay of the fluorescent signal to that of a standard antioxidant, Trolox.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a fresh solution of AAPH in the same buffer.
-
Prepare a stock solution of Trolox as the standard.
-
Prepare a stock solution of this compound in a solvent compatible with the assay system.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the fluorescent probe solution.
-
Add the this compound sample or Trolox standard at various concentrations.
-
Add the buffer to the blank wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[7]
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for up to 2 hours) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).[7][8]
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards.
-
Plot a standard curve of the net AUC versus the concentration of Trolox.
-
The ORAC value of this compound is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.
-
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[9] LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of NO.[10] NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[12]
-
Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Include a positive control, such as L-NMMA (an iNOS inhibitor) or dexamethasone.
-
Include a vehicle control (the solvent used to dissolve this compound).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[12][13] A set of unstimulated cells should also be included as a negative control.
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
The percentage of inhibition of NO production is calculated as:
-
-
IC50 Determination: The IC50 value is the concentration of this compound that inhibits LPS-induced NO production by 50%.
-
Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT or XTT) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound.[11][12]
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to visualize key experimental workflows and signaling pathways relevant to the anti-inflammatory action of this compound.
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for determining the anti-inflammatory activity of this compound.
LPS-Induced Pro-inflammatory Signaling Pathways
Caption: Potential inhibition of LPS-induced inflammatory pathways by this compound.
Antioxidant Mechanisms of Action
Caption: Free radical scavenging mechanism of this compound.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Studies of Calamenene on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the cytotoxic effects of Calamenene, a naturally occurring sesquiterpenoid, on various cancer cell lines. Due to the limited availability of public data specifically on the cytotoxicity of pure this compound, this document serves as a foundational guide, offering standardized methodologies and data presentation formats applicable to the study of this and other novel anti-cancer compounds. The protocols and pathways described are based on established techniques in cancer research for evaluating natural products.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives and Essential Oils
Table 1: Template for IC50 Values of a Test Compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Test Compound | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| Example Data for a this compound-Containing Essential Oil * | |||||
| WEHI-3 | Murine Leukemia | E. camaldulensis leaf oil | 24 | 16.1 | Mubarak et al., 2015 |
| HT-29 | Human Colon Adenocarcinoma | E. camaldulensis leaf oil | 24 | 50.5 | Mubarak et al., 2015 |
| HL-60 | Human Promyelocytic Leukemia | E. camaldulensis leaf oil | 24 | 42.1 | Mubarak et al., 2015 |
| Hypothetical Data for Pure this compound | |||||
| A549 | Human Lung Carcinoma | This compound | 48 | TBD | Your Study |
| MCF-7 | Human Breast Adenocarcinoma | This compound | 48 | TBD | Your Study |
| HepG2 | Human Hepatocellular Carcinoma | This compound | 48 | TBD | Your Study |
| PC-3 | Human Prostate Adenocarcinoma | This compound | 48 | TBD | Your Study |
*Note: The provided IC50 values are for the essential oil of Eucalyptus camaldulensis and not for pure this compound. The composition of this essential oil is complex and varies, and the cytotoxic effects cannot be attributed solely to this compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis in cancer cells treated with this compound using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating and adherent cells) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2).
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
Application of Calamenene as a Potential Biomarker in Plant Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The sesquiterpene calamenene, a volatile organic compound found in the essential oils of various plants, is emerging as a potential biomarker for assessing plant health and stress responses. As plants encounter biotic and abiotic stressors, their secondary metabolic pathways are often modulated, leading to changes in the production and emission of specific volatile compounds. Monitoring the levels of this compound may offer a non-invasive tool to detect stress in plants at an early stage, providing valuable insights for agricultural management, phytopathology research, and the development of plant-derived pharmaceuticals.
Rationale for this compound as a Stress Biomarker:
Plants respond to environmental challenges, such as drought, pathogen infection, and insect herbivory, by activating complex signaling pathways that often result in the increased synthesis of defense-related secondary metabolites, including terpenes. While direct quantitative evidence for this compound's role as a stress biomarker is still an active area of research, the broader class of sesquiterpenes is well-documented to be involved in plant defense mechanisms. Changes in the concentration of this compound could, therefore, serve as an indicator of a plant's physiological response to adverse conditions. Further research is needed to establish definitive correlations between specific stressors and quantitative changes in this compound levels across different plant species.
Potential Applications:
-
Early Stress Detection in Agriculture: Monitoring this compound emissions could enable the early detection of stress in crops before visible symptoms appear, allowing for timely intervention and improved crop management.
-
Phytopathology and Entomology Research: Studying the changes in this compound production in response to specific pathogens or herbivores can help elucidate plant defense mechanisms and identify resistant plant varieties.
-
Drug Discovery and Development: As many plant secondary metabolites have pharmacological properties, understanding how stress affects the production of compounds like this compound could be relevant for the cultivation of medicinal plants and the discovery of new therapeutic agents.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissue for GC-MS Analysis
This protocol outlines the extraction of this compound from plant leaf tissue for subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fresh plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Dichloromethane (DCM), GC-grade
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Sample Collection and Preparation:
-
Harvest fresh leaf tissue from both control and stressed plants.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Weigh approximately 1 g of the powdered plant tissue into a glass vial.
-
Add 10 mL of dichloromethane (DCM) to the vial.
-
Seal the vial and vortex vigorously for 1 minute.
-
Sonicate the sample for 15 minutes in a sonication bath.
-
Centrifuge the sample at 3000 x g for 10 minutes to pellet the plant debris.
-
-
Drying and Concentration:
-
Carefully transfer the supernatant to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Gently swirl the vial and let it stand for 5 minutes.
-
Filter or carefully decant the dried extract into a new vial.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator at a low temperature (e.g., 30°C) or under a gentle stream of nitrogen.
-
-
Sample Storage:
-
Store the final extract at -20°C in a sealed vial until GC-MS analysis.
-
Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in plant extracts. Instrument conditions may need to be optimized for specific equipment and plant matrices.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 5°C/min.
-
Ramp: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of an authentic this compound standard of known concentrations in DCM.
-
Analysis: Inject 1 µL of each standard solution and the plant extracts into the GC-MS.
-
Data Processing:
-
Identify the this compound peak in the chromatograms based on its retention time and mass spectrum by comparing it to the authentic standard and reference libraries (e.g., NIST).
-
Integrate the peak area of the characteristic quantifier ion for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
-
Data Presentation
Due to the limited availability of specific quantitative data on this compound as a stress biomarker in the public domain, the following table is presented as a template to guide researchers in structuring their own findings.
| Plant Species | Stressor | Treatment Duration | This compound Concentration (µg/g fresh weight) - Control | This compound Concentration (µg/g fresh weight) - Stressed | Fold Change | Reference |
| Vitis vinifera | Drought | 14 days | [Insert hypothetical or experimental data] | [Insert hypothetical or experimental data] | [Calculate] | [Cite study] |
| Arabidopsis thaliana | Pseudomonas syringae | 48 hours | [Insert hypothetical or experimental data] | [Insert hypothetical or experimental data] | [Calculate] | [Cite study] |
| Zea mays | Aphid infestation | 7 days | [Insert hypothetical or experimental data] | [Insert hypothetical or experimental data] | [Calculate] | [Cite study] |
Visualizations
General Terpenoid Biosynthesis Pathway
The biosynthesis of sesquiterpenes like this compound originates from the isoprenoid pathway, which has two main branches: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. Both pathways produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). For sesquiterpene synthesis, farnesyl pyrophosphate (FPP) is formed in the cytosol from IPP and DMAPP.
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of Calamenene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the stereoselective synthesis of Calamenene and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on a common and well-documented route involving Ring-Closing Metathesis (RCM).
Problem 1: Low Yield in Ring-Closing Metathesis (RCM) Step
Question: I am attempting to synthesize the bicyclic alkene precursor for this compound via RCM from a diene alcohol (e.g., compound 4 to 3 in the Nakashima synthesis) and observing a low yield of the cyclized product. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Catalyst Inactivity:
-
Action: Ensure the Grubbs' catalyst is fresh and has been stored under an inert atmosphere. Weigh the catalyst in a glovebox if possible. Use of a second-generation Grubbs or Hoveyda-Grubbs catalyst may improve efficiency for sterically hindered or electron-deficient olefins.
-
-
Incorrect Solvent Concentration:
-
Action: RCM is an intramolecular reaction, and high concentrations can favor intermolecular side reactions. The reaction should be run under high dilution conditions (typically 1-10 mM). Try decreasing the concentration of your substrate in the solvent.
-
-
Presence of Impurities:
-
Action: Ensure the starting diene is of high purity. Impurities, particularly those with coordinating functional groups (e.g., phosphines, thiols), can poison the ruthenium catalyst. Repurify the starting material if necessary.
-
-
Ethylene Inhibition:
-
Action: The reaction produces ethylene as a byproduct, which can inhibit the catalyst and shift the equilibrium back to the starting material. Gently bubble a stream of argon or nitrogen through the reaction mixture to drive off the ethylene.
-
-
Incorrect Stereochemistry for Cyclization:
-
The stereochemistry of the starting material may not be suitable for ring closure. This can be a significant issue in constructing strained ring systems. While difficult to remedy without resynthesizing the precursor, confirming the stereochemistry of your diene via techniques like NOESY NMR is crucial.[1]
-
Problem 2: Poor Diastereoselectivity or Low Yield in Dehydration Step
Question: The dehydration of my bicyclic alcohol precursor (e.g., compound 3 ) using POCl₃ and pyridine is resulting in a low yield of this compound (e.g., compound 1 ) and a significant amount of a diene byproduct (e.g., compound 6 ). How can I improve the yield and selectivity?
Possible Causes and Troubleshooting Steps:
-
Reaction Conditions:
-
Action: The temperature and reaction time can significantly influence the product distribution. Running the reaction at 0 °C initially and then allowing it to slowly warm to room temperature can sometimes provide better control. Monitor the reaction by TLC to avoid prolonged reaction times that might lead to side products.
-
-
Choice of Dehydrating Agent:
-
Action: POCl₃/pyridine is a common choice, but other dehydrating agents might offer better selectivity. Consider exploring milder conditions such as Martin's sulfurane or Burgess reagent, which are known to cause fewer rearrangements and side reactions.
-
-
Stereoelectronic Effects:
-
Action: The conformation of the alcohol precursor can dictate the facial selectivity of elimination. The formation of the endocyclic double bond to yield this compound requires an anti-periplanar arrangement of the hydroxyl group and an adjacent proton. If this conformation is disfavored, elimination to form an exocyclic double bond or other rearranged dienes may become competitive. While not easily changed, understanding the conformational preferences of your intermediate is key.
-
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to form the diene precursor is failing or giving a low yield. What should I check?
A1: Grignard reactions are notoriously sensitive to moisture and air.
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents (ether or THF).
-
Magnesium Activation: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. Crush the turnings under an inert atmosphere or use a small crystal of iodine to activate the surface.
-
Reagent Quality: The alkyl halide must be pure and dry.
-
Reaction Temperature: For the addition to 2-allylmenthone, a low temperature (e.g., -15 °C) is recommended to improve diastereoselectivity.[2]
Q2: I have successfully synthesized this compound but am struggling to determine the cis/trans stereochemistry of the ring junction. The ¹H NMR spectrum is complex.
A2: This is a known challenge due to the overlapping of proton signals.[1][2]
-
¹³C NMR: The ¹³C NMR spectra of cis and trans-Calamenene isomers are typically well-differentiated and can be used for unambiguous identification by comparing the chemical shifts to literature values.
-
2D NMR Techniques: Advanced NMR experiments like NOESY can be used to identify through-space correlations between the methyl and isopropyl groups at the ring junction, which can help elucidate the relative stereochemistry.
Q3: What are the alternative strategies for the stereoselective synthesis of this compound derivatives?
A3: Besides the RCM approach, other methods have been successfully employed:
-
Chiral Pool Synthesis: Starting from readily available chiral molecules like (-)-menthone or (+)-isomenthone allows for the synthesis of specific diastereomers of this compound derivatives, such as 2,15-dihydroxythis compound.[3]
-
Lipase-Mediated Kinetic Resolution: An enantioenriched precursor can be generated via the enzymatic resolution of a racemic alcohol. For instance, the lipase-mediated acetylation of a racemic allylic alcohol, followed by a Claisen rearrangement, has been used to synthesize cis-methoxy-calamenene.[4][5] A key challenge is achieving high enantioselectivity, which is highly dependent on the substrate structure.[4]
Q4: How can I separate the final mixture of cis and trans-Calamenene diastereomers?
A4: Since diastereomers have different physical properties, they can be separated by chromatography.
-
Silica Gel Column Chromatography: Careful column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) can often resolve the two diastereomers. Monitor the fractions carefully by TLC.
-
High-Performance Liquid Chromatography (HPLC): For more challenging separations, normal-phase HPLC on a silica or cyano-bonded column can provide better resolution.
Quantitative Data
The following tables summarize key quantitative data from reported syntheses. Direct comparison between different methods is challenging due to variations in substrates and conditions.
Table 1: Yields for Key Steps in the RCM-based Synthesis of (-)-(7S,10R)-Calamenene
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Grignard Reaction | 2-allylmenthone | Diene alcohol (4 ) | Methallylmagnesium chloride, THF, -15 °C to rt | 95 | [2] |
| Ring-Closing Metathesis (RCM) | Diene alcohol (4 ) | Bicyclic alkene (3 ) | Grubbs' catalyst (5 mol%), CH₂Cl₂, rt, overnight | 96 | [2] |
| Dehydration | Bicyclic alkene (3 ) | (-)-Calamenene (1 ) | POCl₃ (2.0 eq.), Pyridine, rt, overnight | 13 | [2] |
| Dehydration (Byproduct) | Bicyclic alkene (3 ) | Diene byproduct (6 ) | POCl₃ (2.0 eq.), Pyridine, rt, overnight | 17 | [2] |
Table 2: Representative Enantioselectivity in Lipase-Catalyzed Reactions Relevant to this compound Precursors
| Substrate | Lipase | Reaction Type | Product | Enantiomeric Ratio (E) | Reference |
| trans-Linalool oxide (50 ) | Lipase PS | Acetylation | Acetate (+ )-52 | 39 | [5] |
| cis-Linalool oxide (51 ) | CRL | Acetylation | Acetate (- )-53 | 261 | [5] |
| (E)-4-(4-methoxyphenyl)but-3-en-2-ol (54 ) | Lipase PS | Acetylation | Ester (+ )-55 | Very High* | [4] |
*Note: The specific E value was not reported in the abstract, but the reaction was described as having "very high enantioselectivity."
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of (-)-(7S,10R)-Calamenene, adapted from Nakashima et al.[2]
Protocol 1: Synthesis of Diene Alcohol Precursor (4) via Grignard Reaction
-
Prepare the Grignard reagent from methallyl chloride (10 mmol) and magnesium turnings (10 mmol) in anhydrous THF (8 mL) at -15 °C, using a small amount of dibromoethane to initiate the reaction.
-
In a separate flame-dried flask, dissolve 2-allylmenthone (0.52 mmol) in anhydrous THF.
-
Slowly add half of the prepared Grignard reagent to the solution of 2-allylmenthone at -15 °C over a period of 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution, followed by water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with saturated NH₄Cl solution and brine, then dry over MgSO₄.
-
Evaporate the solvent under reduced pressure and purify the residue by silica gel column chromatography (eluent: hexane-EtOAc, gradient 0-10%) to yield the diene alcohol 4 .
Protocol 2: Synthesis of Bicyclic Alkene (3) via Ring-Closing Metathesis (RCM)
-
In a flask equipped with an argon inlet, dissolve the diene alcohol 4 (1.4 mmol) in degassed CH₂Cl₂ (125 mL).
-
Add a solution of Grubbs' catalyst (first generation, 5 mol%) in degassed CH₂Cl₂ (15 mL) to the stirred solution at room temperature under an argon atmosphere.
-
Stir the mixture overnight at room temperature.
-
Remove the argon inlet and stir the mixture in air for 30 minutes to decompose the catalyst.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography (eluent: hexane-EtOAc, gradient 0-20%) to afford the bicyclic alkene 3 .
Protocol 3: Dehydration to (-)-Calamenene (1)
-
Dissolve the bicyclic alkene 3 (0.45 mmol) in pyridine (5 mL).
-
Add phosphorus oxychloride (POCl₃, 0.084 mL, 2.0 eq.) to the solution at room temperature.
-
Stir the mixture overnight.
-
Quench the reaction by carefully adding water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl and brine.
-
Dry the organic layer over MgSO₄ and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (eluent: hexane-EtOAc, gradient 0-20%) to separate (-)-Calamenene (1 ) and the diene byproduct (6 ).
Visualizations
Caption: Workflow for the stereoselective synthesis of (-)-Calamenene.
Caption: Decision pathway for troubleshooting the dehydration step.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of (-)-(7S,10R)-Calamenene and (-)-(7S,10R)- 2-Hydroxythis compound by Use of a Ring-Closing Metathesis Reaction. A Comparison of the cis- and trans-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of 2,15-Dihydroxythis compound and 2-Methoxythis compound. Determination of the Configuration of Natural 2,15-Dihydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution Issues in Calamenene HPLC Analysis
Welcome to the technical support center for Calamenene HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-elution and other challenges encountered during the HPLC analysis of this compound.
Troubleshooting Guide: Resolving Co-elution with this compound
Co-elution, the overlapping of chromatographic peaks, is a common challenge in the HPLC analysis of complex mixtures such as essential oils, where this compound is often a component. This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment of Co-elution
Before modifying your HPLC method, it's crucial to confirm that you are indeed facing a co-elution problem.
-
Peak Shape Analysis: Tailing or fronting peaks can be an initial indicator of a hidden co-eluting impurity. A perfectly symmetrical Gaussian peak is ideal.
-
Spectral Analysis: If using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, examine the UV-Vis spectra across the peak. A non-homogenous spectrum indicates the presence of more than one compound.
-
Peak Purity Analysis: Utilize the peak purity function in your chromatography data system (CDS). This software tool can help determine if a peak is spectrally pure.
Systematic Troubleshooting Workflow
If co-elution is confirmed, follow this systematic approach, modifying one parameter at a time to isolate the variable that resolves the issue.
Technical Support Center: Troubleshooting GC-MS Fragmentation Patterns of Calamenene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Calamenene using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections address common issues encountered during experimental work, offering solutions and detailed protocols to ensure accurate and reliable results.
Understanding this compound and its Analysis
This compound is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₂ and a molecular weight of 202.34 g/mol . It exists as various isomers, which can present a challenge in chromatographic separation and spectral analysis. Accurate identification and quantification of this compound are crucial in various fields, including flavor and fragrance analysis, natural product chemistry, and drug development. GC-MS is the analytical technique of choice for this purpose, providing both chromatographic separation and mass spectral data for structural elucidation.
Typical GC-MS Fragmentation Pattern of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. While the molecular ion peak (M⁺) at m/z 202 may be observed, it is often of low intensity. The fragmentation pattern is a key identifier for this compound.
| m/z | Relative Abundance (%) | Putative Fragment |
| 202 | Low | [C₁₅H₂₂]⁺ (Molecular Ion) |
| 187 | Moderate | [M - CH₃]⁺ |
| 159 | Moderate | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 145 | High | [C₁₁H₁₃]⁺ |
| 131 | High | [C₁₀H₁₁]⁺ |
| 119 | High | [C₉H₁₁]⁺ |
| 105 | Base Peak | [C₈H₉]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Note: The relative abundances are approximate and can be influenced by the specific isomer and the GC-MS instrument conditions.
Troubleshooting Common GC-MS Issues with this compound
This section is formatted as a series of questions and answers to directly address potential problems during your GC-MS analysis of this compound.
Question 1: Why am I not seeing the molecular ion peak (m/z 202) for this compound, or why is it very weak?
Answer:
A weak or absent molecular ion peak is a common observation for many sesquiterpenes, including this compound, under standard Electron Ionization (EI) conditions (70 eV). This is due to the high internal energy imparted to the molecule during ionization, leading to extensive fragmentation.
Troubleshooting Steps:
-
Lower the Ionization Energy: If your instrument allows, reducing the electron energy from 70 eV to a lower value (e.g., 20-30 eV) can decrease the degree of fragmentation and increase the relative abundance of the molecular ion.
-
Check Ion Source Temperature: High ion source temperatures can contribute to thermal degradation and increased fragmentation. An excessively hot ion source can lead to the loss of the molecular ion.[1] Ensure the ion source temperature is within the recommended range for your instrument and method (typically 200-250 °C).
-
Consider Chemical Ionization (CI): If available, using a "softer" ionization technique like Chemical Ionization (CI) will result in significantly less fragmentation and a much more prominent protonated molecule peak ([M+H]⁺ at m/z 203), which can be used to confirm the molecular weight.
Question 2: My mass spectrum for this compound shows an unusually high abundance of a particular fragment, for example, m/z 159. What could be the cause?
Answer:
Variations in the relative abundances of fragment ions can be indicative of several factors, from instrumental parameters to sample-related issues. An unusually high abundance of the m/z 159 fragment, corresponding to the loss of a propyl or isopropyl group, could point to specific conditions.
Troubleshooting Steps:
-
Ion Source Temperature: As mentioned previously, the ion source temperature can influence fragmentation patterns. A different temperature profile in the ion source can alter the relative intensities of the fragment ions.
-
Co-eluting Isomers: this compound has several isomers, and their fragmentation patterns can be very similar but with subtle differences in fragment abundances. If your chromatographic separation is not optimal, you may have co-eluting isomers, leading to a composite mass spectrum with altered fragment ratios. Improve your chromatographic resolution by optimizing the temperature ramp or using a longer column.
-
In-source Reactions: While less common, reactions within the ion source can sometimes alter fragmentation. Ensure the ion source is clean to minimize such effects.
Question 3: I'm observing significant peak tailing for my this compound peak. What can I do to improve the peak shape?
Answer:
Peak tailing in GC is often a sign of active sites in the system or issues with the chromatographic conditions. For a relatively non-polar compound like this compound, this can indicate a problem that needs to be addressed.
Troubleshooting Steps:
-
Check for Active Sites:
-
Inlet Liner: The glass inlet liner is a common source of activity. Deactivated liners can become active over time due to sample matrix deposition. Replace the inlet liner with a new, deactivated one.
-
Column Contamination: The front end of the GC column can become contaminated. Trim a small portion (e.g., 10-15 cm) from the front of the column.
-
Septum Bleed: A degrading septum can introduce active sites. Replace the septum.
-
-
Optimize Temperatures:
-
Inlet Temperature: Too low of an inlet temperature can lead to slow vaporization and peak tailing. Ensure the inlet temperature is appropriate for the volatility of this compound (typically 250 °C). However, excessively high temperatures can cause degradation.[2]
-
Oven Temperature Program: A temperature ramp that is too fast may not allow for proper partitioning on the column, potentially affecting peak shape.
-
Question 4: The retention time of my this compound peak is shifting between runs. What is causing this?
Answer:
Retention time shifts are a common problem in GC and can be caused by a number of factors that affect the flow rate of the carrier gas or the temperature of the column.
Troubleshooting Steps:
-
Check for Leaks: A leak in the system is a frequent cause of retention time instability. Check for leaks at the septum, column fittings, and gas line connections using an electronic leak detector.
-
Carrier Gas Flow Rate: Ensure that the carrier gas flow rate or pressure is stable and set correctly. Fluctuations in the gas supply pressure can cause retention time shifts.
-
Oven Temperature: Verify that the GC oven is reaching and maintaining the setpoint temperatures accurately. A malfunctioning oven temperature controller can lead to inconsistent retention times.
-
Column Equilibration: Ensure that the column has sufficient time to equilibrate at the initial temperature before each injection.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol can be used as a starting point and may require optimization for your specific instrument and sample matrix.
Sample Preparation:
For essential oils or plant extracts, dilute the sample in a suitable solvent such as hexane or ethyl acetate to an appropriate concentration (e.g., 10-100 µg/mL).
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio) or Splitless for trace analysis
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Visualizations
Troubleshooting Workflow for Unexpected this compound Fragmentation
Caption: Troubleshooting workflow for unexpected this compound fragmentation patterns.
Proposed Fragmentation Pathway of this compound
Caption: Simplified proposed fragmentation pathway of this compound in EI-MS.
References
Technical Support Center: Optimizing Reaction Conditions for Calamenene Derivatization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the derivatization of Calamenene.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting points for this compound derivatization?
A1: Derivatization of this compound typically targets two main areas of the molecule: the aromatic ring and the aliphatic side chain. For the aromatic ring, electrophilic aromatic substitution reactions like Friedel-Crafts acylation are common. If a hydroxyl group is present on the aromatic ring (as in some this compound derivatives), esterification or etherification are primary methods for derivatization. The secondary alcohol that can be present on the isopropyl group is a target for oxidation to a ketone.
Q2: I am having trouble with the solubility of my this compound starting material in the reaction solvent. What can I do?
A2: this compound is a relatively nonpolar molecule. If you are using polar solvents, you may encounter solubility issues. Consider using less polar aprotic solvents such as dichloromethane (DCM), chloroform, or toluene. For reactions requiring more polar conditions, a co-solvent system might be necessary. Gentle heating can also improve solubility, but care must be taken to avoid unwanted side reactions or solvent evaporation.
Q3: My Friedel-Crafts acylation of this compound is giving a low yield and multiple products. How can I optimize this?
A3: Low yields and multiple products in Friedel-Crafts acylation of this compound can be due to several factors. This compound has two potential sites for acylation on the aromatic ring. To improve selectivity, consider using a bulkier Lewis acid catalyst which may favor substitution at the less sterically hindered position. Running the reaction at a lower temperature can also increase selectivity. Polyacylation is a common side reaction; using a stoichiometric amount of the acylating agent relative to this compound can help minimize this. Ensure your glassware is scrupulously dry and the reaction is performed under an inert atmosphere, as Lewis acids like AlCl₃ are highly sensitive to moisture.[1][2][3]
Q4: I am attempting to oxidize a hydroxythis compound derivative to a ketone, but the reaction is sluggish. What are my options?
A4: For the oxidation of a secondary alcohol on the this compound scaffold, an Oppenauer oxidation is a suitable method, especially for acid-labile substrates.[4][5] If the reaction is slow, ensure you are using a sufficient excess of the hydride acceptor (e.g., acetone or cyclohexanone) to drive the equilibrium towards the product.[5][6] The choice of aluminum alkoxide catalyst is also crucial; aluminum isopropoxide or aluminum tert-butoxide are commonly used.[5][7] If standard Oppenauer conditions fail, a Woodward modification using potassium tert-butoxide and a different ketone like benzophenone might be effective, particularly if there are Lewis-basic nitrogen atoms in your molecule that could poison an aluminum-based catalyst.[4]
Q5: How can I effectively monitor the progress of my this compound derivatization reaction?
A5: Thin-layer chromatography (TLC) is a rapid and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting material, product, and any potential byproducts. Staining with a permanganate solution or anisaldehyde stain can help visualize the spots, as this compound and its derivatives may not be strongly UV-active. For more quantitative analysis, taking aliquots at different time points and analyzing them by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) is recommended.
Troubleshooting Guides
Problem: Low Yield in Fischer Esterification of a Hydroxythis compound
| Possible Cause | Troubleshooting Step |
| Equilibrium not shifted towards product | The Fischer esterification is a reversible reaction.[8] To increase the yield, use a large excess of the alcohol or carboxylic acid. Alternatively, remove water as it is formed, either by azeotropic distillation (using a Dean-Stark apparatus) or by adding a dehydrating agent.[9] |
| Insufficient catalyst | Ensure a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is present.[8] |
| Steric hindrance | If either the hydroxythis compound or the carboxylic acid is sterically hindered, the reaction rate will be slower. Increase the reaction time and/or temperature. Consider using a more reactive acylating agent like an acid chloride or anhydride instead of a carboxylic acid. |
| Product decomposition | If the reaction is run at too high a temperature or for too long, the ester product may decompose. Monitor the reaction by TLC and stop it once the starting material is consumed. |
Problem: Multiple Products in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Step |
| Polyacylation | The acylated this compound product is often less reactive than the starting material, but polyacylation can still occur.[2] Use a 1:1 stoichiometry of the acylating agent to this compound. Adding the acylating agent slowly to the reaction mixture can also help. |
| Isomer formation | The aromatic ring of this compound has multiple positions where acylation can occur. To improve regioselectivity, try running the reaction at a lower temperature. The choice of Lewis acid can also influence the isomer ratio; experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂). |
| Carbocation rearrangement of the acyl group | This is generally not an issue with Friedel-Crafts acylation as the acylium ion is resonance-stabilized.[3] However, if using a long-chain acyl halide, intramolecular reactions could be a possibility under harsh conditions. |
| Reaction with the solvent | Ensure the solvent is inert to Friedel-Crafts conditions. Dichloromethane, carbon disulfide, or nitrobenzene are common choices. |
Problem: Incomplete Oxidation of a Hydroxythis compound
| Possible Cause | Troubleshooting Step |
| Deactivated catalyst | In Oppenauer oxidation, the aluminum alkoxide catalyst can be deactivated by water. Ensure all reagents and glassware are dry. |
| Equilibrium not favoring the product | Use a large excess of the hydride acceptor (e.g., 10-20 equivalents of acetone).[5] |
| Unsuitable hydride acceptor | If acetone is not effective, try a higher boiling ketone like cyclohexanone or benzophenone to allow for higher reaction temperatures.[6] |
| Steric hindrance around the alcohol | A sterically hindered alcohol will react more slowly. Increase the reaction time and temperature. A more reactive, modified aluminum catalyst might be necessary.[10] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound derivatization in the public literature, the following tables provide representative data for analogous reactions on similar substrates. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Friedel-Crafts Acylation of an Alkylbenzene
| Entry | Acylating Agent | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | AlCl₃ (1.1) | CS₂ | 0 to RT | 2 | ~85 |
| 2 | Propionyl chloride | FeCl₃ (1.1) | DCM | 0 | 4 | ~70 |
| 3 | Benzoyl chloride | AlCl₃ (1.2) | Nitrobenzene | RT | 12 | ~90 |
Table 2: Representative Conditions for Oppenauer Oxidation of a Secondary Allylic Alcohol
| Entry | Hydride Acceptor (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone (10) | Al(Oi-Pr)₃ (20) | Toluene | Reflux | 8 | ~75 |
| 2 | Cyclohexanone (5) | Al(Ot-Bu)₃ (15) | Benzene | Reflux | 6 | ~88 |
| 3 | p-Benzoquinone (2) | Al(Ot-Bu)₃ (15) | Toluene | 80 | 4 | ~92 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of this compound (Adapted from similar reactions)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid (e.g., anhydrous AlCl₃, 1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dissolved in the same dry solvent to the cooled suspension via the dropping funnel.
-
Addition of this compound: After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in the dry solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding crushed ice, followed by dilute HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane, 2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Oppenauer Oxidation of a Hydroxythis compound Derivative (Adapted from similar reactions)
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydroxythis compound derivative (1.0 equivalent), a dry solvent (e.g., toluene), and the hydride acceptor (e.g., acetone, 10 equivalents).
-
Addition of Catalyst: Add the aluminum alkoxide catalyst (e.g., aluminum isopropoxide, 0.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
Quenching: After completion, cool the reaction mixture to room temperature and quench by adding a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by column chromatography on silica gel.
Visualizations
Caption: Workflow for Friedel-Crafts Acylation of this compound.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. US6703527B2 - Method for oxidation of allyl alcohol - Google Patents [patents.google.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. Practical Oppenauer (OPP) Oxidation of Alcohols with a Modified Aluminium Catalyst [organic-chemistry.org]
Stability issues of Calamenene in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of calamenene in various solvents. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
This compound, a sesquiterpenoid, is susceptible to degradation influenced by several factors:
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation.
-
Light: UV and visible light can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Solvent Type: The polarity and reactivity of the solvent can impact stability.
-
pH: Acidic or basic conditions may catalyze degradation pathways.[1][2][3]
Q2: In which types of solvents is this compound generally soluble?
This compound is a hydrocarbon and is generally soluble in nonpolar and moderately polar organic solvents. While specific solubility data is limited, it is expected to be soluble in common organic solvents such as:
-
Hexane
-
Toluene
-
Dichloromethane
-
Chloroform
-
Ethyl acetate
-
Acetone
-
Acetonitrile
-
Ethanol
-
Methanol
Its solubility in aqueous solutions is expected to be very low.
Q3: Are there any known degradation products of this compound?
Specific degradation products of this compound in various solvents are not extensively documented in publicly available literature. However, based on the structure of this compound and general knowledge of sesquiterpenoid degradation, potential degradation products could include:
-
Oxidation products: Hydroxylated derivatives, such as 7-hydroxythis compound, and potentially ring-opened products upon further oxidation.[4]
-
Isomerization products: Under certain conditions (e.g., acid catalysis), isomerization of the double bonds or chiral centers could occur.
Q4: What are the recommended storage conditions for this compound solutions?
To minimize degradation, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is advisable.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent results or loss of compound activity over time.
-
Possible Cause: Degradation of this compound in the stock solution or experimental medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze the stock solution using a suitable analytical method (HPLC or GC-MS) to check for the presence of degradation products.
-
Compare the peak area of this compound in an aged solution to that of a freshly prepared solution.
-
-
Evaluate Storage Conditions:
-
Ensure that the stock solution is stored under the recommended conditions (see FAQ Q4).
-
If not already doing so, aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
-
Assess Experimental Conditions:
-
Consider the stability of this compound under your specific experimental conditions (e.g., temperature, pH, exposure to light).
-
Perform a time-course experiment to monitor the stability of this compound in your experimental buffer or medium.
-
-
Issue 2: Appearance of unknown peaks in chromatograms.
-
Possible Cause: Formation of degradation products or impurities from the solvent.
-
Troubleshooting Steps:
-
Analyze a Solvent Blank:
-
Inject a sample of the solvent used to prepare the this compound solution into the chromatograph to rule out solvent-related impurities.
-
-
Perform Forced Degradation Studies:
-
To tentatively identify if the new peaks are degradation products, perform forced degradation studies (see Experimental Protocols section). Exposing the this compound solution to stress conditions (e.g., heat, light, acid, base, oxidation) can accelerate the formation of degradation products and help in their identification.
-
-
Use Mass Spectrometry:
-
If available, use LC-MS or GC-MS to obtain mass spectra of the unknown peaks to aid in their structural elucidation.
-
-
Issue 3: Precipitation of this compound from solution.
-
Possible Cause: Poor solubility or change in solvent composition.
-
Troubleshooting Steps:
-
Verify Solubility:
-
Ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent.
-
If working with a solvent mixture, be aware that changing the ratio of the solvents can affect solubility.
-
-
Consider Temperature Effects:
-
Solubility can decrease at lower temperatures. If precipitation occurs upon cooling, try preparing a more dilute solution or using a different solvent system.
-
-
Check for Solvent Evaporation:
-
Ensure that the container is tightly sealed to prevent solvent evaporation, which would increase the concentration of this compound.
-
-
Data Presentation
| Solvent | Polarity | Potential Stability Issues | Recommendations |
| Hexane | Nonpolar | Generally stable, low risk of solvent-mediated degradation. | Good for long-term storage. Protect from light and oxygen. |
| Toluene | Nonpolar | Generally stable. | Suitable for storage. Protect from light and oxygen. |
| Dichloromethane | Polar aprotic | May be less stable due to potential for radical reactions, especially in the presence of light. | Use freshly, store protected from light. |
| Acetonitrile | Polar aprotic | Generally considered a good solvent for analytical purposes with moderate stability. | Suitable for HPLC mobile phases and short- to medium-term storage. |
| Ethanol/Methanol | Polar protic | Potential for acid-catalyzed degradation if the solvent is acidic. May be susceptible to oxidation. | Use high-purity solvents. Store protected from light and oxygen. |
| DMSO | Polar aprotic | Generally a good solubilizing agent, but can be hygroscopic and may contain reactive impurities. | Use high-purity, anhydrous DMSO. Store under an inert atmosphere. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Stability Assessment
This protocol outlines a general method for monitoring the stability of this compound in a given solvent.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stability Study Setup:
-
Dispense aliquots of the stock solution into several amber glass vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, 40°C, exposure to light).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using the following HPLC conditions (note: these are starting conditions and may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., ~270 nm, to be determined by UV scan).
-
Column Temperature: 25°C.
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a set period.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with an equal volume of a 3% hydrogen peroxide solution.
-
Incubate at room temperature for a set period.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate a vial of the this compound stock solution at a high temperature (e.g., 80°C) for a set period.
-
Cool to room temperature before HPLC analysis.
-
-
Photodegradation:
-
Expose a vial of the this compound stock solution to a UV lamp or direct sunlight for a set period.
-
Keep a control sample wrapped in foil to protect it from light.
-
Analyze both samples by HPLC.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Technical Support Center: Storage and Handling of Calamenene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Calamenene to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my this compound sample has degraded. What are the common signs of degradation?
A1: Degradation of this compound, a sesquiterpene, is often due to oxidation. Visual cues can include a change in color (e.g., yellowing) or an alteration in the sample's aroma. From an analytical perspective, you may observe the appearance of new peaks and a decrease in the main this compound peak in your chromatograms (e.g., GC-MS or HPLC). These new peaks often correspond to oxygenated derivatives.
Q2: My experimental results are inconsistent. Could this be related to this compound instability?
A2: Yes, inconsistency in experimental outcomes is a common consequence of using degraded this compound. As this compound degrades, its concentration decreases, and new compounds with potentially different biological activities are formed. This can lead to variable results in bioassays and other sensitive experiments. It is crucial to ensure the stability of your this compound stock to maintain the integrity of your results.
Q3: What are the primary factors that cause this compound to degrade?
A3: The main factors contributing to the degradation of sesquiterpenes like this compound are:
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation.
-
Light: UV and even visible light can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
pH: Although less documented for this compound specifically, extreme pH conditions can catalyze the degradation of other terpenes.
Q4: How can I prevent the degradation of my this compound samples during storage?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to displace oxygen.
-
Light Protection: Use amber glass vials or store in a dark location to prevent photodegradation.
-
Low Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is recommended.
-
Solvent Choice: If in solution, use a high-purity, degassed solvent.
Q5: Are there any recommended antioxidants to add to my this compound samples?
A5: While specific studies on antioxidants for this compound are limited, natural and synthetic antioxidants are commonly used to stabilize other terpenes and essential oils.[1][2][3] Consider using:
-
Natural Antioxidants: Tocopherols (Vitamin E), Ascorbic Acid (Vitamin C), and extracts rich in phenolic compounds.[3]
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective free-radical scavengers.
The choice and concentration of the antioxidant should be carefully considered based on your experimental system to avoid interference.
Experimental Protocols
Protocol 1: Stability Assessment of this compound under different storage conditions
Objective: To determine the stability of this compound under various temperature and light conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a this compound solution of known concentration in a suitable solvent (e.g., ethanol or hexane).
-
Storage Conditions:
-
Group 1: -20°C in the dark (control).
-
Group 2: 4°C in the dark.
-
Group 3: Room temperature (approx. 25°C) in the dark.
-
Group 4: Room temperature (approx. 25°C) exposed to ambient light.
-
-
Time Points: Analyze samples from each group at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analytical Method: Use a validated stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of this compound and identify any degradation products.
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
MS Detector: Scan mode from 40 to 400 m/z.
-
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Calculate the degradation rate for each condition.
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To assess the effectiveness of different antioxidants in preventing this compound degradation.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent. To different sets of samples, add various antioxidants (e.g., BHT, Vitamin E) at a predetermined concentration (e.g., 0.01% w/v). Include a control group with no antioxidant.
-
Stress Condition: Subject all samples to an accelerated degradation condition known to affect this compound (e.g., 40°C with exposure to air and light).
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72, and 96 hours).
-
Analytical Method: Use the same GC-MS method as in Protocol 1 to quantify the remaining this compound.
-
Data Analysis: Compare the degradation rate of this compound in the presence of different antioxidants to the control group.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Storage Conditions
| Storage Condition | Temperature | Light Exposure | Purity after 3 months (%) | Purity after 6 months (%) |
| Optimal | -20°C | Dark | >99% | >98% |
| Refrigerated | 4°C | Dark | ~98% | ~95% |
| Room Temperature | 25°C | Dark | ~90% | ~80% |
| Room Temperature | 25°C | Ambient Light | ~75% | ~50% |
Note: This data is illustrative and based on the general behavior of sesquiterpenes. Actual degradation rates may vary.
Table 2: Hypothetical Efficacy of Antioxidants in Preventing this compound Degradation under Accelerated Conditions (40°C, Light, Air)
| Antioxidant (0.01% w/v) | This compound Remaining after 72h (%) |
| None (Control) | 65% |
| BHT | 92% |
| Vitamin E (α-tocopherol) | 88% |
| Ascorbic Acid | 75% |
Note: This data is for illustrative purposes. The effectiveness of an antioxidant can depend on the specific degradation pathway.
Visualizations
Caption: Simplified proposed degradation pathway for this compound via oxidation.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Chromatographic Resolution of Calamenene Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when separating Calamenene isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why are they significant?
A1: this compound is a naturally occurring aromatic sesquiterpene with the molecular formula C15H22.[1] Its structure contains two chiral centers, which results in the existence of multiple stereoisomers, most notably cis- and trans-Calamenene.[1][2] These isomers possess identical atomic compositions but differ in the spatial arrangement of their atoms.[3] This structural difference is critical in drug development and natural product chemistry, as different isomers can exhibit distinct biological activities, aromas, and toxicities.[4][5]
Q2: Why is the chromatographic separation of this compound isomers so challenging?
A2: Separating isomers is a common and significant challenge in chromatography because they share nearly identical physical and chemical properties, such as boiling point and polarity.[3][6] This similarity leads to very close retention times on standard chromatographic columns, often resulting in poor resolution or complete co-elution, where two isomers exit the column as a single, misleading peak.[7][8] Achieving separation requires highly selective methods that can exploit the subtle differences in their three-dimensional structures.[9]
Q3: Is Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) better for separating this compound isomers?
A3: The choice between GC and HPLC depends on the specific isomers and the available resources.
-
Gas Chromatography (GC) is highly effective for separating volatile and thermally stable compounds like terpenes. When coupled with a Chiral Stationary Phase (CSP), GC is a powerful tool for resolving enantiomers (mirror-image isomers).[4][10]
-
High-Performance Liquid Chromatography (HPLC) offers greater versatility due to the wide variety of available stationary and mobile phases.[11] This allows for extensive method development to optimize selectivity (α), which is crucial for separating all types of isomers, including cis/trans and positional isomers.[12][13]
Troubleshooting Guide
Problem: Poor Resolution or Complete Co-Elution of Isomer Peaks
Q: My chromatogram shows a single broad peak or two heavily overlapping peaks for my this compound isomers. How can I improve the separation?
A: Poor resolution is the most common issue when separating isomers. The solution involves systematically optimizing the three key factors of the resolution equation: retention factor (k), selectivity (α), and efficiency (N).[7][12]
Step 1: Assess and Optimize the Retention Factor (k) First, ensure your isomers are retained sufficiently on the column. Peaks that elute too quickly (close to the solvent front, with a k value less than 2) do not have enough time to interact with the stationary phase for a good separation to occur.[7][11]
-
In HPLC: Increase retention by decreasing the amount of organic solvent (the "%B") in your mobile phase.[12]
-
In GC: Ensure your initial oven temperature is low enough to allow for the retention of these relatively volatile compounds.
Step 2: Modify the System Selectivity (α) Selectivity is the most powerful factor for improving the resolution of closely related compounds like isomers.[11][12] It refers to the ability of the chromatographic system to differentiate between the analytes.
-
In HPLC:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents interact differently with analytes and the stationary phase, which can dramatically alter selectivity.[11]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, change the column chemistry. A Pentafluorophenyl (PFP) or C30 phase can offer different interactions compared to a standard C18 column and may resolve your isomers.[14]
-
-
In GC:
Step 3: Increase the Column Efficiency (N) If you have achieved some separation by optimizing selectivity, you can further improve it by increasing the column's efficiency, which results in sharper (narrower) peaks.
-
Use a Longer Column: Doubling the column length increases the theoretical plates and can improve resolution.[17][18]
-
Decrease Particle Size (HPLC) / Film Thickness (GC): Columns with smaller particles (for HPLC) or thinner stationary phase films (for GC) are more efficient and produce narrower peaks.[11][19]
-
Optimize Flow Rate: Lowering the flow rate of the carrier gas (GC) or mobile phase (HPLC) can increase interaction time and improve resolution, though it will also increase the analysis time.[17][18]
Problem: Peak Fronting
Q: My this compound isomer peaks are asymmetrical, with a leading edge. What causes this?
A: Peak fronting is a classic sign of column overload.[20] This happens when you inject too much sample for the column to handle. The excess sample molecules saturate the stationary phase at the injection point and travel down the column more quickly, leading to a distorted peak shape.
-
Solution: Dilute your sample or reduce the injection volume.[21] If using a split/splitless injector in GC, you can also increase the split ratio to reduce the amount of sample entering the column.[21]
Problem: Peak Tailing
Q: My peaks are asymmetrical with a trailing edge. What is the cause?
A: Peak tailing can be caused by several factors:
-
Active Sites: Unwanted interactions between your analytes and active sites in the GC inlet liner or on the HPLC column packing can cause tailing. Using a deactivated liner (for GC) or a high-quality, end-capped column can mitigate this.[21]
-
Column Contamination: Contaminants from previous injections can build up at the head of the column, creating active sites that lead to tailing.[20]
-
Mobile Phase pH (HPLC): If the mobile phase pH is not correctly buffered, it can cause ionizable compounds to exist in multiple forms, leading to peak tailing.[22]
Experimental Protocols
Protocol 1: Chiral GC-MS Method for Enantiomeric Separation of this compound
This protocol provides a starting point for separating this compound enantiomers using a chiral stationary phase.
-
System: Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Column: Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent beta-cyclodextrin-based chiral column).[4][23]
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Mode: Split (Split ratio 50:1 to prevent overload).
-
Temperature: 250°C.
-
Injection Volume: 1 µL (sample diluted 1:100 in hexane).
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 2°C/min to 220°C.[23] A slow ramp is critical for resolving enantiomers.
-
Hold: Hold at 220°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
-
Protocol 2: HPLC Method Development for Diastereomeric Separation of this compound
This protocol outlines a systematic approach for separating cis/trans this compound isomers.
-
System: High-Performance Liquid Chromatograph with a UV/PDA Detector.
-
Initial Column: C18, 150 mm x 4.6 mm ID, 3.5 µm particle size.
-
Mobile Phase Screening:
-
Mobile Phase A: Water.
-
Mobile Phase B1: Acetonitrile.
-
Mobile Phase B2: Methanol.
-
-
Screening Gradient:
-
Start with a generic gradient: 60% B to 100% B over 15 minutes.
-
Run the gradient first with Acetonitrile as solvent B, then with Methanol as solvent B. Compare the selectivity and resolution.[11]
-
-
Optimization:
-
Based on the screening results, select the solvent that provides the best initial separation.
-
Optimize the gradient slope and starting %B to maximize the resolution of the this compound isomers.
-
If resolution is still insufficient, proceed to Step 6.
-
-
Alternative Column Chemistry:
-
If a C18 column fails to provide adequate separation, switch to a column with a different stationary phase chemistry, such as a PFP (Pentafluorophenyl) or C30 phase, and repeat the mobile phase screening process.[14]
-
-
Constant Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 5 µL.
-
Data Presentation
Table 1: Comparison of Common GC Chiral Stationary Phases for Terpene Isomer Separation
| Stationary Phase Type | Common Name | Primary Selectivity Mechanism | Best Suited For |
| Derivatized Beta-Cyclodextrin | Rt-βDEXse, HP-chiral-20B | Inclusion complexation, hydrogen bonding | General-purpose enantiomeric separation of terpenes, alcohols, and esters.[15][16][23] |
| Derivatized Alpha-Cyclodextrin | Chiraldex A-TA | Inclusion complexation, dipole-dipole interactions | Chiral compounds with aromatic rings, smaller enantiomers. |
| Derivatized Gamma-Cyclodextrin | Rt-γDEXsa | Inclusion complexation for larger molecules | Larger chiral molecules, polycyclic aromatic compounds. |
Table 2: Influence of Key Chromatographic Parameters on Resolution
| Parameter Adjusted | Primary Effect On | Outcome on Chromatogram | Typical Trade-Off |
| Decrease Mobile Phase %B (HPLC) | Retention (k) | Increases retention time, may improve resolution for early eluting peaks.[12] | Longer analysis time. |
| Change Mobile Phase Solvent (HPLC) | Selectivity (α) | Alters peak spacing and elution order, potentially resolving co-eluting peaks.[11] | May require re-optimization of the entire method. |
| Change Stationary Phase (GC/HPLC) | Selectivity (α) | Most powerful way to change peak spacing and resolve difficult isomers.[12][13] | Cost of a new column; method redevelopment. |
| Increase Column Length | Efficiency (N) | Increases resolution by making peaks narrower relative to their separation.[18] | Increased analysis time and backpressure. |
| Decrease Particle Size (HPLC) | Efficiency (N) | Significantly increases resolution and allows for faster flow rates.[19] | Substantially higher backpressure. |
| Decrease Temperature Ramp (GC) | Retention (k) & Selectivity (α) | Improves separation for compounds with close boiling points.[18] | Much longer analysis time. |
| Decrease Flow Rate | Efficiency (N) | Improves resolution by allowing more time for analyte-stationary phase interaction.[17] | Longer analysis time. |
Visualizations
Caption: A workflow diagram for troubleshooting poor resolution of this compound isomers.
Caption: The three core factors influencing chromatographic resolution.
References
- 1. Buy this compound | 483-77-2 [smolecule.com]
- 2. cis-Calamenene [webbook.nist.gov]
- 3. biocompare.com [biocompare.com]
- 4. gcms.cz [gcms.cz]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. support.waters.com [support.waters.com]
- 14. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 15. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. m.youtube.com [m.youtube.com]
- 21. google.com [google.com]
- 22. youtube.com [youtube.com]
- 23. scispec.co.th [scispec.co.th]
Addressing matrix effects in Calamenene quantification from complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Calamenene from complex biological and environmental samples.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and why is its quantification important? | This compound is a sesquiterpenoid aromatic hydrocarbon found in various essential oils of plants. Its quantification is crucial for quality control in the fragrance and food industries, as well as for pharmacokinetic and pharmacodynamic studies in drug development due to its potential biological activities. |
| What are the main challenges in quantifying this compound from complex samples? | The primary challenge is the "matrix effect," where other components in the sample (the matrix) interfere with the analytical signal of this compound, leading to inaccurate quantification (ion suppression or enhancement). Other challenges include the volatility of this compound, potential for co-elution with other similar compounds, and low concentrations in some biological samples. |
| Which analytical techniques are most suitable for this compound quantification? | Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques. GC-MS is well-suited for volatile compounds like this compound, while LC-MS/MS can also be used, particularly for less volatile derivatives or when coupled with appropriate sample preparation. |
| What is a matrix effect and how can I assess it? | A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1][2] It can be assessed by comparing the signal response of this compound in a pure solvent to its response in a sample matrix extract spiked with the same concentration. A significant difference indicates the presence of a matrix effect.[2] |
| How can I minimize matrix effects? | Strategies include: 1) Optimizing sample preparation to remove interfering compounds through techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2) Using a stable isotope-labeled internal standard (SIL-IS) , which co-elutes with this compound and experiences similar matrix effects, thus providing a reliable reference for quantification. 3) Employing matrix-matched calibration curves , where standards are prepared in a blank matrix similar to the sample. 4) Diluting the sample to reduce the concentration of interfering matrix components, if sensitivity allows. |
| Is a stable isotope-labeled this compound internal standard commercially available? | The commercial availability of a stable isotope-labeled this compound standard is limited. However, custom synthesis of deuterated sesquiterpenes, including this compound, has been reported in scientific literature and may be available through specialized chemical synthesis companies.[3][4] |
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity for this compound in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column: | - Use a deactivated inlet liner and septum. - Condition the GC column according to the manufacturer's instructions. - Perform a bake-out of the inlet and column. |
| Suboptimal injection temperature: | - Optimize the injector temperature. A temperature that is too low may cause poor volatilization, while a temperature that is too high can lead to degradation. |
| Matrix interference: | - Improve sample cleanup. Implement a solid-phase extraction (SPE) step with a non-polar sorbent to remove polar interferences. - Perform a liquid-liquid extraction (LLE) with a non-polar solvent like hexane to isolate this compound. |
| Inappropriate GC column: | - Use a GC column with a suitable stationary phase for terpene analysis, such as a 5% phenyl-methylpolysiloxane column. |
Issue 2: Inconsistent and Irreproducible Quantification Results
| Possible Cause | Troubleshooting Step |
| Significant and variable matrix effects: | - Implement a Stable Isotope Dilution (SID) method. This is the gold standard for correcting matrix effects.[5] Synthesize or source a deuterated this compound internal standard. - Use matrix-matched calibration curves. Prepare calibration standards in a blank matrix that closely resembles your samples. - Perform standard addition. This involves adding known amounts of this compound standard to sample aliquots to create a calibration curve within each sample, but it is a laborious process. |
| Inconsistent sample preparation: | - Automate the sample preparation workflow where possible to improve reproducibility. - Ensure precise and consistent volume measurements during extraction and dilution steps. - Thoroughly validate the sample preparation method for recovery and reproducibility. |
| Instrumental drift: | - Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument performance. - Perform regular instrument maintenance and calibration. |
Issue 3: Difficulty in Extracting this compound from Complex Matrices (e.g., Plasma, Tissue)
| Possible Cause | Troubleshooting Step |
| Inefficient extraction solvent: | - For liquid-liquid extraction (LLE), use a non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent like diethyl ether to efficiently extract the non-polar this compound. |
| Strong binding of this compound to matrix components: | - For tissue samples, ensure complete homogenization to release this compound from the cells. - For plasma samples, a protein precipitation step (e.g., with acetonitrile or methanol) may be necessary before extraction to release protein-bound this compound. |
| Interfering compounds co-extracting with this compound: | - Utilize Solid-Phase Extraction (SPE). A non-polar sorbent (e.g., C18) can be used to retain this compound while more polar interferences are washed away. A subsequent elution with a non-polar solvent will recover the this compound. |
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the source. The following table provides an example of this compound concentration found in an essential oil.
| Sample Type | Compound | Concentration (%) | Analytical Method |
| Geranium Essential Oil | trans-Calamenene | 13.2 | GC-MS |
Source: Efficacy of Melaleuca alternifolia and Pelargonium graveolens Oils Against Staphylococcus aureus and Staphylococcus epidermidis: An In Vitro Study[6]
Experimental Protocols
Protocol 1: General GC-MS Method for Terpene Profiling (Adaptable for this compound)
This protocol provides a general framework for the analysis of terpenes in essential oils and can be adapted for this compound quantification.
1. Sample Preparation:
-
Prepare a stock solution of a this compound standard in a suitable solvent (e.g., hexane or acetone).
-
Create a series of calibration standards by diluting the stock solution.
-
For essential oil samples, dilute an appropriate amount in the same solvent as the standards.
-
Add a suitable internal standard (e.g., n-tridecane) to all standards and samples.[7]
2. GC-MS Parameters:
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 4 °C/minute.
-
Ramp to 280 °C at 20 °C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
This is a general protocol and should be optimized for your specific instrument and application.
Protocol 2: Liquid-Liquid Extraction (LLE) for Terpenes from Aqueous Samples
This protocol can be adapted for the extraction of this compound from aqueous biological fluids like plasma or urine after a protein precipitation step if necessary.
1. Sample Pre-treatment (for plasma):
-
To 1 mL of plasma, add 2 mL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
2. Liquid-Liquid Extraction:
-
To the supernatant (or 1 mL of aqueous sample), add 5 mL of hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 5 mL of hexane and combine the hexane fractions.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts
This protocol is suitable for cleaning up complex plant extracts to reduce matrix interference before this compound quantification.
1. Sorbent: C18 (non-polar) SPE cartridge.
2. Conditioning:
-
Pass 5 mL of hexane through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of water through the cartridge (if the sample is in an aqueous solution).
3. Sample Loading:
-
Dissolve the plant extract in a minimal amount of a solvent compatible with the sorbent (e.g., a mixture of methanol and water).
-
Load the sample onto the SPE cartridge.
4. Washing:
-
Pass 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
5. Elution:
-
Elute this compound with 5 mL of hexane.
-
Collect the eluate.
6. Post-Elution:
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis.
Visualizations
Caption: Workflow for mitigating matrix effects in this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Efficacy of Melaleuca alternifolia and Pelargonium graveolens Oils Against Staphylococcus aureus and Staphylococcus epidermidis: An In Vitro Study [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refinement of Calamenene Isolation Protocols for Higher Purity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the isolation and purification of calamenene, a bioactive sesquiterpene. Our aim is to address common challenges and provide actionable solutions to achieve higher purity in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for this compound isolation?
A1: this compound is a naturally occurring sesquiterpene found in the essential oils of various plants. Notable sources include species from the genus Croton, such as Croton cajucara, and plants like Dysophylla stellata and Polyalthia longifolia. The concentration of this compound can vary significantly depending on the plant's geographical origin, harvest time, and the specific chemotype.
Q2: What is the primary method for extracting the essential oil containing this compound from plant material?
A2: Hydrodistillation is the most common and industrially applied method for extracting essential oils, including those containing this compound, from plant materials.[1] This process involves boiling the plant material with water and collecting the volatile components that co-distill with the steam.
Q3: What are the main challenges in isolating this compound to high purity?
A3: The primary challenges include:
-
Co-elution of isomers: this compound exists as diastereomers (cis- and trans-isomers), which have very similar physicochemical properties, making their separation difficult.
-
Presence of other sesquiterpenes: Essential oils are complex mixtures containing numerous other terpenes and related compounds with similar polarities to this compound, leading to purification difficulties.
-
Compound degradation: Some purification techniques, if not optimized, can lead to the degradation of the target compound.
Q4: How can I assess the purity of my isolated this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID) are the most common methods for assessing the purity of this compound.[2][3] Purity is typically determined by the relative peak area of the this compound isomers in the chromatogram. High-performance liquid chromatography (HPLC) can also be used, particularly for separating diastereomers.
Q5: What are the expected yields for this compound isolation?
A5: The yield of this compound is highly dependent on the starting plant material and the efficiency of the extraction and purification processes. While specific yield data for this compound is not widely published, yields for major components of essential oils after chromatographic purification can range from a few percent to higher, based on their concentration in the crude oil. For instance, a related compound, 7-hydroxythis compound, has been isolated at over 98% purity from Croton cajucara essential oil.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete extraction from plant material.2. Loss of compound during solvent removal.3. Inefficient chromatographic separation (broad peaks, poor recovery). | 1. Optimize hydrodistillation time and temperature.2. Use rotary evaporation at a controlled temperature and vacuum.3. Optimize column chromatography parameters (see detailed protocol). |
| Low Purity of this compound | 1. Co-elution with other sesquiterpenes.2. Presence of this compound diastereomers. | 1. Use a multi-step purification approach (e.g., column chromatography followed by preparative TLC or HPLC).2. Employ a high-resolution chromatographic method (e.g., HPLC with a suitable chiral or high-resolution column). |
| This compound Degradation | 1. Exposure to high temperatures.2. Presence of acidic residues in solvents or on silica gel. | 1. Avoid excessive heating during solvent evaporation.2. Use high-purity solvents and consider neutralizing silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. |
| Difficulty Separating this compound Diastereomers | 1. Insufficient resolution of the chromatographic system. | 1. For HPLC, screen different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. Consider chiral columns for analytical separation.2. For column chromatography, use a very fine mesh silica gel and a slow, shallow solvent gradient. |
Experimental Protocols
Protocol 1: Isolation of this compound from Essential Oil via Column Chromatography
This protocol describes a general procedure for the isolation of this compound from an essential oil rich in this compound.
1. Materials and Equipment:
-
Essential oil containing this compound
-
Silica gel (60-120 mesh for gravity column, 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
-
GC-MS or GC-FID for analysis
2. Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a small layer of sand on top of the silica bed.
-
Equilibrate the column by running hexane through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude essential oil in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is shown in the table below.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a high concentration of the target compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator.
-
-
Purity Assessment:
-
Analyze the final product by GC-MS or GC-FID to determine its purity.
-
Quantitative Data: Column Chromatography Parameters
| Step | Mobile Phase (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 100:0 | 2 x column volume | Elute non-polar compounds |
| 2 | 99:1 | 3 x column volume | Elute this compound |
| 3 | 98:2 | 3 x column volume | Elute remaining this compound |
| 4 | 95:5 | 2 x column volume | Elute more polar compounds |
| 5 | 90:10 | 2 x column volume | Column wash |
Note: This is a starting point and may require optimization based on the specific essential oil composition.
Quantitative Data: GC-MS Analytical Conditions
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (2 min), then 3 °C/min to 240 °C, hold for 5 min |
| MS Detector | Scan range 40-400 m/z |
Visualizations
References
Validation & Comparative
A Comparative Guide to the In Vivo Validation of Calamenene's Anti-inflammatory Effects: A Case Study Approach
Disclaimer: As of October 2025, a comprehensive search of scientific literature revealed no specific in vivo studies validating the anti-inflammatory effects of the sesquiterpene Calamenene. This guide has been developed as a comparative framework, utilizing published data from a structurally related bicyclic sesquiterpene, Valencene , to illustrate the experimental methodologies and data presentation required for such a validation. The findings presented herein for Valencene and its comparators should not be directly extrapolated to this compound, but rather serve as a roadmap for future research.
This guide provides an objective comparison of Valencene's performance against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate the design of future studies for this compound.
Data Presentation: Comparative Efficacy in Acute Inflammation Models
The following tables summarize the quantitative data from in vivo studies on Valencene, comparing its anti-inflammatory effects to the well-established NSAID, Indomethacin.
Table 1: Effect of Valencene on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| Valencene | 10 | 45.2 |
| Valencene | 100 | 48.5 |
| Valencene | 300 | 50.1 |
| Indomethacin | 25 | 55.3 |
Data adapted from a study on Swiss mice where paw edema was measured 4 hours after carrageenan injection.[1]
Table 2: Effect of Valencene on Carrageenan-Induced Pleurisy in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Reduction in Leukocyte Migration (%) | Reduction in Exudate Volume (%) |
| Vehicle Control | - | 0 | 0 |
| Valencene | 100 | 42.8 | 35.7 |
| Indomethacin | 25 | 51.2 | 48.2 |
Data represents the reduction in inflammatory parameters in the pleural fluid 4 hours after carrageenan induction.[1]
Table 3: Effect of Valencene on Inflammatory Cytokines in Peritoneal Lavage Fluid
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| Valencene | 100 | 38.9 | 41.5 |
| Indomethacin | 25 | 45.6 | 49.8 |
Cytokine levels were measured in the peritoneal fluid of mice following carrageenan-induced peritonitis.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols are based on the in vivo studies of Valencene's anti-inflammatory properties.
Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
-
Animals: Male Swiss mice (25-30g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly divided into groups (n=6-8 per group): Vehicle control (e.g., 0.9% saline), Valencene (e.g., 10, 100, 300 mg/kg), and Positive control (e.g., Indomethacin 25 mg/kg).
-
Administration: Test compounds are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The volume of the paw is measured using a plethysmometer at baseline and at specified time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Carrageenan-Induced Pleurisy
This model is used to assess inflammation in a body cavity and to quantify leukocyte migration and fluid exudation.
-
Animals and Groups: Similar to the paw edema model.
-
Administration: Test compounds are administered orally one hour before the inflammatory insult.
-
Induction of Pleurisy: 0.1 mL of 1% carrageenan solution is injected into the pleural cavity of the mice.
-
Sample Collection: Four hours after the injection, animals are euthanized, and the pleural cavity is washed with a known volume of heparinized saline. The pleural exudate is collected.
-
Analysis:
-
Exudate Volume: The total volume of the collected fluid is measured.
-
Leukocyte Count: The total number of leukocytes in the lavage fluid is determined using a hemocytometer. Differential cell counts can also be performed.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell-free supernatant of the lavage fluid are quantified using ELISA kits.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Anti-inflammatory Assessment
References
Comparative Analysis of Calamenene Content in Different Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Calamenene content in various plant species, offering valuable data for researchers, scientists, and drug development professionals. This compound, a sesquiterpenoid, is a subject of increasing interest due to its potential biological activities. This document summarizes quantitative data, details experimental protocols for its extraction and analysis, and provides a visual representation of the experimental workflow.
Quantitative Analysis of this compound
The this compound content in the essential oils of different plant species varies significantly. The following table summarizes the percentage of this compound found in four distinct species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Plant Species | Plant Part | This compound Isomer | This compound Content (%) |
| Pelargonium graveolens | Leaves | trans-Calamenene | 13.2% |
| Cupressus bakeri | Foliage | cis-Calamenene | 2.1% - 9.1% |
| Alpinia uraiensis | Stem | trans-Calamenene | 0.3% (± 0.0) |
| Turnera diffusa | Leaves | cis-Calamenene | 0.30% |
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of this compound from plant materials.
Essential Oil Extraction by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials.[1][2][3]
Apparatus:
-
Clevenger-type apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Collecting vessel
Procedure:
-
Sample Preparation: Fresh or dried plant material (e.g., leaves, stems, foliage) is collected and, if necessary, cut into smaller pieces to increase the surface area for extraction.
-
Distillation: A known weight of the plant material is placed in the round-bottom flask with a sufficient volume of distilled water to ensure the plant material is fully submerged.
-
Heating: The flask is heated to boiling. The steam and the volatilized essential oils rise and pass into the condenser.
-
Condensation: The condenser, cooled with circulating water, liquefies the steam and essential oil vapors.
-
Collection: The condensed liquid (hydrosol and essential oil) flows into the collecting vessel, where the essential oil, being less dense than water, separates and forms a layer on top.
-
Separation and Drying: The essential oil layer is carefully separated from the aqueous layer. Anhydrous sodium sulfate can be added to the collected essential oil to remove any residual water. The dried essential oil is then stored in a sealed vial in a cool, dark place until analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary column (e.g., HP-5MS)
-
Injector
-
Helium as carrier gas
Procedure:
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by the helium gas through the capillary column. The different components of the essential oil travel through the column at different rates depending on their chemical properties, thus separating them.
-
Detection and Identification: As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to a spectral library (e.g., NIST) for identification. The time it takes for a component to travel through the column (retention time) is also used for identification.
-
Quantification: The abundance of each component is determined by the area of its corresponding peak in the chromatogram. The percentage of this compound is calculated by dividing the peak area of this compound by the total peak area of all identified components and multiplying by 100.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant materials.
References
Cross-Validation of Analytical Methods for Calamenene Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methods for the quantification of Calamenene, a sesquiterpene of interest for its potential therapeutic properties. The performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The information presented is synthesized from established analytical practices for terpene analysis to provide a representative comparison.
Comparative Analysis of Validation Parameters
The following tables summarize the typical performance characteristics of a Gas Chromatography-Flame Ionization Detection (GC-FID) method and a High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) method for the quantification of this compound.
Table 1: Performance Characteristics of GC-FID for this compound Quantification
| Validation Parameter | Typical Performance Metric |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Repeatability | < 1.5% |
| - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Specificity | High (demonstrated by unique retention time and mass spectrum if using MS) |
Table 2: Performance Characteristics of HPLC-DAD for this compound Quantification
| Validation Parameter | Typical Performance Metric |
| Linearity (R²) | ≥ 0.998 |
| Range | 5 - 500 µg/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | |
| - Repeatability | < 2.0% |
| - Intermediate Precision | < 2.5% |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Specificity | Moderate to High (demonstrated by retention time and UV spectrum) |
Experimental Workflow and Method Validation
The cross-validation of analytical methods ensures the reliability and consistency of quantitative data. The general workflow involves developing and validating each method independently before comparing their performance.
Detailed Experimental Protocols
The following are representative experimental protocols for the quantification of this compound using GC-FID and HPLC-DAD.
Gas Chromatography with Flame Ionization Detection (GC-FID)
1. Sample Preparation:
-
A stock solution of this compound standard is prepared in hexane (1 mg/mL).
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
For analysis of a sample matrix (e.g., essential oil), the sample is accurately weighed, diluted in hexane to fall within the calibration range, and filtered through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 10°C/min.
-
Ramp: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
3. Validation Procedure:
-
Linearity: A seven-point calibration curve is generated by injecting the calibration standards in triplicate. The coefficient of determination (R²) is calculated.
-
Accuracy: Accuracy is determined by a recovery study. A blank matrix is spiked with known concentrations of this compound at three levels (low, medium, and high). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a mid-concentration standard are performed on the same day. The relative standard deviation (%RSD) is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on three different days by different analysts. The %RSD is calculated.
-
-
LOD and LOQ: The limit of detection and limit of quantification are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[1][2]
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
1. Sample Preparation:
-
A stock solution of this compound standard is prepared in methanol (1 mg/mL).
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 5 µg/mL to 500 µg/mL.
-
For analysis of a sample matrix (e.g., plant extract), the sample is accurately weighed, dissolved in methanol, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter. The final concentration is adjusted to be within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: Diode Array Detector (DAD), with monitoring at 220 nm.
3. Validation Procedure:
-
Linearity: A six-point calibration curve is constructed by injecting the calibration standards in triplicate. The coefficient of determination (R²) is calculated.
-
Accuracy: The accuracy is assessed through a spiking and recovery experiment at three concentration levels (low, medium, and high) in a representative sample matrix.
-
Precision:
-
Repeatability: Determined by analyzing six replicates of a sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision: The analysis is repeated on a different day with a different instrument and/or by a different analyst. The %RSD is calculated for both.
-
-
LOD and LOQ: Determined from the calibration curve's slope and the standard deviation of the y-intercepts of the regression lines.
Signaling Pathway and Logical Relationships
The decision-making process for selecting an appropriate analytical method involves considering the sample matrix, the required sensitivity, and the available instrumentation.
References
Calamenene: An Insight into its Antimicrobial Potential Compared to Established Agents
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of calamenene, a naturally occurring sesquiterpene, against other known antimicrobial agents. Due to a lack of available data on the antimicrobial activity of isolated this compound, this guide focuses on the efficacy of essential oils where this compound is a notable component, particularly geranium oil, and the closely related compound, 7-hydroxythis compound.
Executive Summary
This compound is a bicyclic sesquiterpenoid found in various aromatic plants. While research on the antimicrobial properties of pure, isolated this compound is not currently available in peer-reviewed literature, studies on essential oils containing this compound, and its hydroxylated derivative, 7-hydroxythis compound, indicate promising antimicrobial activity against a range of pathogenic microorganisms. This guide synthesizes the available data to offer a preliminary comparison with conventional antibiotics, details the experimental methodologies used in these studies, and visualizes the experimental workflows.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the available MIC data for essential oils rich in this compound and 7-hydroxythis compound, alongside comparative data for the well-established antibiotics, Ciprofloxacin and Ampicillin.
It is crucial to note that the data for the essential oils represent the activity of a complex mixture of compounds, and the contribution of this compound to the overall effect is not definitively established.
Table 1: Antimicrobial Efficacy (MIC in µg/mL) of Geranium Oil (containing 13.2% trans-Calamenene) and Standard Antibiotics against Staphylococcus aureus
| Compound/Extract | Microorganism | MIC (µg/mL) |
| Geranium Oil | Staphylococcus aureus | 0.4[1] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 |
| Ampicillin | Staphylococcus aureus | Varies significantly based on resistance |
Table 2: Antimicrobial Efficacy (MIC in µg/mL) of 7-Hydroxythis compound-Rich Essential Oil and Standard Antibiotics against Various Pathogens
| Compound/Extract | Microorganism | MIC (µg/mL) |
| 7-Hydroxythis compound-Rich Oil | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.00476 |
| 7-Hydroxythis compound-Rich Oil | Mycobacterium tuberculosis | 4.88 |
| 7-Hydroxythis compound-Rich Oil | Mycobacterium smegmatis | 39.06 |
| 7-Hydroxythis compound-Rich Oil | Rhizopus oryzae | 0.152 |
| 7-Hydroxythis compound-Rich Oil | Mucor circinelloides | 0.0000363 |
| Ciprofloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 |
| Isoniazid (Standard for M. tuberculosis) | Mycobacterium tuberculosis | ~0.02-0.06 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium (e.g., Plate Count Agar) at 37°C for 24 hours.
-
A suspension of the bacteria is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]
-
For the assay, this suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (e.g., essential oil or isolated this compound) is prepared.
-
Serial two-fold dilutions of the stock solution are made in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
An equal volume of the prepared microbial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
The plate is sealed and incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
-
To aid in the visualization of bacterial growth, a growth indicator such as p-iodonitrotetrazolium violet (INT) or resazurin can be added to the wells. A color change indicates bacterial viability.
-
Putative Mechanism of Action
While the specific signaling pathways of this compound's antimicrobial action have not been elucidated, the mechanism of action for many terpenes and essential oil components is attributed to their lipophilic nature. This allows them to partition into the lipid bilayer of bacterial cell membranes, leading to a disruption of membrane integrity.
This disruption can manifest in several ways:
-
Increased Membrane Permeability: The insertion of lipophilic molecules into the cell membrane can create pores or channels, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Impairment of Membrane-Bound Enzymes: Many critical cellular processes, including respiration and cell wall synthesis, are carried out by enzymes embedded in the cell membrane. Disruption of the membrane's structure can inhibit the function of these enzymes.
-
Disruption of Proton Motive Force: The bacterial cell membrane maintains a proton gradient (proton motive force) that is essential for ATP synthesis and active transport. Damage to the membrane can dissipate this gradient, leading to a collapse of cellular energy production.
References
In Silico Docking Analysis of Calamenene: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the in silico docking performance of Calamenene against various protein targets implicated in inflammation and bacterial infections. The analysis includes comparisons with established drugs, detailed experimental protocols, and visualizations of relevant signaling pathways to offer a comprehensive overview of this compound's potential as a therapeutic agent.
This compound, a natural bicyclic sesquiterpene, has garnered interest for its potential pharmacological properties. This guide delves into in silico molecular docking studies to elucidate its binding affinities and interaction mechanisms with key protein targets. By comparing its performance with well-known inhibitors, we aim to provide a data-driven perspective on its therapeutic promise.
Anti-inflammatory Potential of this compound: Targeting Superoxide Dismutase
In silico studies suggest that trans-Calamenene is a potential inhibitor of Superoxide Dismutase (SOD), a critical enzyme in the management of oxidative stress, which is closely linked to inflammation.
Table 1: Comparative Docking Scores of this compound and a Known SOD Inhibitor
| Compound | Target Protein | Docking Score (kcal/mol) |
| trans-Calamenene | Superoxide Dismutase (SOD1) | Data Not Available in direct comparison |
| Known SOD Inhibitor (e.g., Diethyldithiocarbamate) | Superoxide Dismutase (SOD1) | Data Not Available in direct comparison |
While a direct comparative docking study between this compound and a known SOD inhibitor was not found in the reviewed literature, the identification of SOD as a potential target for trans-Calamenene is a significant finding. Further computational and experimental studies are warranted to quantify its inhibitory potency relative to established SOD inhibitors.
Experimental Protocol: Molecular Docking of trans-Calamenene with Superoxide Dismutase
The following protocol outlines a general methodology for the in silico docking of trans-Calamenene with Superoxide Dismutase, based on common practices in the field.
-
Protein and Ligand Preparation: The three-dimensional structure of human Superoxide Dismutase 1 (SOD1) can be retrieved from the Protein Data Bank (PDB). The structure of trans-Calamenene can be obtained from a chemical database like PubChem. Both structures are prepared for docking by adding hydrogen atoms, assigning charges, and minimizing their energy.
-
Grid Generation: A grid box is defined around the active site of SOD1 to specify the region for the docking simulation.
-
Molecular Docking: A docking program, such as AutoDock Vina, is used to predict the binding pose and affinity of trans-Calamenene within the active site of SOD1. The docking algorithm explores various conformations of the ligand and ranks them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose, the predicted binding energy (docking score), and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between trans-Calamenene and the amino acid residues of SOD1.
Superoxide Dismutase Signaling Pathway
Superoxide Dismutase plays a crucial role in cellular signaling by regulating the levels of superoxide radicals and hydrogen peroxide. These reactive oxygen species (ROS) are involved in various signaling cascades, including inflammatory pathways.
Caption: Putative role of this compound in the Superoxide Dismutase signaling pathway.
This compound's Potential in Modulating Pro-Inflammatory Pathways
Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of inflammation. While direct docking studies of this compound with these specific cytokines are not extensively reported, its potential interaction with upstream regulators like SOD suggests an indirect modulatory role. For a comparative perspective, the docking performance of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is often used as a benchmark.
Table 2: Comparative Docking Scores for Anti-Inflammatory Targets
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| This compound | TNF-α | Data Not Available | |
| This compound | IL-6 | Data Not Available | |
| Ibuprofen | Cyclooxygenase-2 (COX-2) | -7.3 | [1] |
The lack of direct comparative data for this compound against these targets highlights a research gap and an opportunity for future in silico and in vitro investigations.
Pro-inflammatory Signaling Pathway
The signaling cascades initiated by TNF-α and IL-6 are central to the inflammatory response, leading to the activation of downstream transcription factors like NF-κB.
Caption: Overview of the pro-inflammatory signaling pathway involving TNF-α and IL-6.
Antibacterial Insights: this compound and DNA Gyrase
Bacterial DNA gyrase is a well-established target for antibacterial drugs. In silico models provide a means to screen for novel inhibitors of this essential enzyme.
Table 3: Comparative Docking Scores for Antibacterial Target
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| This compound | DNA Gyrase | Data Not Available | |
| Ciprofloxacin | DNA Gyrase | -7.2 | [2][3] |
Similar to the anti-inflammatory targets, there is a current lack of published docking studies of this compound specifically against bacterial DNA gyrase. The provided docking score for the well-known antibiotic Ciprofloxacin serves as a benchmark for the potency that a potential new inhibitor should aim to achieve.
Experimental Protocol: Molecular Docking against Bacterial DNA Gyrase
A standard protocol for docking a ligand like this compound against bacterial DNA gyrase would involve:
-
Preparation of Macromolecule and Ligand: Obtain the crystal structure of bacterial DNA gyrase (e.g., from E. coli) from the PDB. Prepare the protein by removing water molecules, adding hydrogens, and assigning charges. The 3D structure of this compound would be similarly prepared.
-
Active Site Identification and Grid Generation: Identify the ATP-binding site or the DNA-binding site of DNA gyrase, which are the common targets for inhibitors. Define a grid box encompassing the chosen active site.
-
Docking Simulation: Use a molecular docking tool to predict the binding mode of this compound. The program will generate multiple binding poses and score them based on their predicted binding affinity.
-
Analysis: Analyze the top-ranking poses to understand the binding interactions, such as hydrogen bonds and hydrophobic contacts, with the key amino acid residues in the active site. Compare the predicted binding energy with that of known inhibitors like Ciprofloxacin.
Bacterial DNA Replication Pathway
DNA gyrase plays a pivotal role in bacterial DNA replication by introducing negative supercoils into the DNA, which is essential for unwinding the DNA helix.
Caption: The essential role of DNA gyrase in bacterial DNA replication.
Conclusion and Future Directions
The in silico docking studies, while preliminary, suggest that this compound may interact with protein targets relevant to inflammation and bacterial infection. However, a significant lack of direct comparative data with known inhibitors makes it challenging to definitively assess its potency. Future research should focus on:
-
Conducting direct comparative in silico docking studies of this compound and its isomers against a panel of known inhibitors for targets like SOD, TNF-α, IL-6, and DNA gyrase.
-
Performing in vitro enzymatic assays and binding studies to experimentally validate the computational predictions.
-
Investigating the structure-activity relationship of this compound derivatives to optimize their binding affinity and selectivity.
This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a starting point for further investigation into this promising natural compound.
References
A Comparative Guide to Calamenene Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common laboratory-scale methods for the extraction of Calamenene, a bicyclic sesquiterpene hydrocarbon valued for its potential therapeutic properties. The selection of an appropriate extraction technique is critical as it directly influences the yield, purity, and overall quality of the final extract. Here, we compare three prevalent methods: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE), offering insights into their principles, performance, and practical application.
Comparative Performance of Extraction Methods
The efficiency of this compound extraction is contingent on the chosen method, with each offering distinct advantages and disadvantages in terms of yield, purity, solvent usage, and processing time. Below is a summary of expected performance based on typical results for sesquiterpene extraction.
| Parameter | Steam Distillation | Solvent Extraction | Supercritical Fluid Extraction (SFE) |
| Typical this compound Yield | Moderate | High | High |
| Purity of this compound | Moderate to High | Moderate (co-extraction of other compounds) | Very High (highly selective) |
| Solvent Residue | None | Potential for trace residues | None |
| Processing Time | Long | Moderate | Short |
| Cost of Setup | Low | Low to Moderate | High |
| Environmental Impact | Low | High (due to solvent use) | Low (uses recycled CO2) |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below to facilitate replication and adaptation for specific research needs.
Steam Distillation
Steam distillation is a traditional method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound that are immiscible with water.
Materials:
-
Plant material containing this compound (e.g., dried and ground rhizomes of Acorus calamus)
-
Distilled water
-
Round-bottom flask (2 L)
-
Heating mantle
-
Still head with condenser
-
Receiving flask
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glassware for storage
Procedure:
-
Place the ground plant material into the 2 L round-bottom flask.
-
Add distilled water to the flask until the plant material is fully submerged.[1]
-
Set up the steam distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Heat the flask using the heating mantle to boil the water and generate steam. The steam will pass through the plant material, vaporizing the volatile this compound.[2]
-
The steam and this compound vapor mixture will travel to the condenser, where it will cool and condense back into a liquid.
-
Collect the distillate, which will consist of a milky emulsion of water and essential oil, in the receiving flask.[2]
-
Continue the distillation for 3-4 hours or until no more oil is observed in the distillate.
-
Transfer the collected distillate to a separatory funnel and allow the layers to separate. The essential oil layer, containing this compound, will typically be less dense and form the upper layer.
-
Drain the lower aqueous layer and collect the essential oil.
-
Dry the essential oil by adding a small amount of anhydrous sodium sulfate and then decanting the clear oil into a clean, airtight vial for storage.
Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve and extract this compound from the plant matrix. This method is often more efficient in terms of yield compared to steam distillation.
Materials:
-
Dried and powdered plant material
-
Soxhlet extractor
-
Round-bottom flask (500 mL)
-
Condenser
-
Heating mantle
-
Hexane or ethanol
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Place the powdered plant material into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask to about two-thirds of its volume with the chosen solvent (e.g., hexane).
-
Assemble the Soxhlet apparatus as depicted in the workflow diagram.
-
Heat the solvent in the flask using the heating mantle. The solvent will vaporize, travel up to the condenser, and then drip down onto the plant material in the thimble.
-
The solvent will slowly fill the thimble, extracting the this compound. Once the thimble is full, the solvent will siphon back into the round-bottom flask.
-
Allow this process to cycle for 6-8 hours to ensure complete extraction.
-
After extraction, cool the apparatus and remove the thimble.
-
The solution in the round-bottom flask now contains the extracted this compound.
-
Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.
-
The resulting crude extract can be further purified if necessary.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. This modern technique offers high selectivity and yields pure extracts without solvent residues.[3]
Materials:
-
Dried, ground, and sieved plant material
-
Supercritical fluid extractor system
-
High-pressure CO₂ source
-
Collection vials
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Seal the vessel and purge the system with low-pressure CO₂ to remove any air.
-
Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., above 31.1 °C and 73.8 bar).[4]
-
Introduce the supercritical CO₂ into the extraction vessel. The operating conditions (pressure and temperature) can be tuned to selectively extract sesquiterpenes like this compound. Typical conditions for sesquiterpene extraction range from 100 to 300 bar and 40 to 60 °C.[5]
-
The supercritical CO₂ containing the dissolved this compound flows from the extraction vessel to a separator.
-
In the separator, the pressure and/or temperature is reduced, causing the CO₂ to return to its gaseous state and lose its solvating power.
-
The extracted this compound precipitates and is collected in a vial.
-
The CO₂ can be recycled and reused in the system.
-
The extraction is typically run for 1-2 hours.
Visualizing the Processes
To better understand the workflows of each extraction method, the following diagrams have been generated.
Caption: Comparative workflow of this compound extraction methods.
Concluding Remarks
The choice of extraction method for this compound should be guided by the specific research objectives, available resources, and desired scale of operation. Steam distillation is a cost-effective and straightforward method suitable for obtaining essential oils without organic solvent contamination. Solvent extraction, particularly with a Soxhlet apparatus, generally provides higher yields but requires careful removal of the solvent and poses greater environmental concerns. Supercritical fluid extraction stands out as a "green" and highly selective technique, yielding a very pure product, although it necessitates a significant initial investment in equipment. For applications in drug development and research where purity is paramount, SFE is often the preferred method.
References
Validating the Cytotoxic Effects of Calamenene Derivatives on Specific Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of a Calamenene derivative, (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester, also known as dryofraterpene A, against several human cancer cell lines. The content herein is supported by experimental data from peer-reviewed research, presenting quantitative data in a clear, tabular format, detailed experimental methodologies, and visualizations of both the experimental workflow and a putative signaling pathway.
Quantitative Cytotoxicity Data
The cytotoxic activity of dryofraterpene A was evaluated against five human cancer cell lines. The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) of Dryofraterpene A |
| A549 | Lung Cancer | 2.84 ± 0.79 |
| MCF7 | Breast Cancer | 1.58 ± 0.47 |
| HepG2 | Liver Cancer | 3.53 ± 0.87 |
| HeLa | Cervical Cancer | 1.65 ± 0.45 |
| PC-3 | Prostate Cancer | 4.62 ± 0.94 |
Data sourced from a study on a new human cancer cell proliferation inhibition sesquiterpene.[1]
Experimental Protocols
The following is a detailed methodology for the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays. This protocol is based on standard procedures for this assay.
Cell Counting Kit-8 (CCK-8) Assay Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (A549, MCF7, HepG2, HeLa, and PC-3) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the logarithmic growth phase and adjust the cell suspension to a concentration of 1 × 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (containing 10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of dryofraterpene A in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of medium containing different concentrations of dryofraterpene A. Include a vehicle control group (medium with DMSO) and a blank control group (medium only).
-
Incubate the plate for 48 hours.
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] × 100
-
The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the CCK-8 cytotoxicity assay.
Caption: Workflow of the CCK-8 Cytotoxicity Assay.
Putative Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for dryofraterpene A has not been fully elucidated, studies on other terpene derivatives suggest a potential mechanism involving the induction of apoptosis. The following diagram illustrates a putative signaling pathway based on these related compounds. It is important to note that this is a proposed mechanism and requires further experimental validation for dryofraterpene A.
Caption: Putative this compound-Induced Apoptosis Pathway.
References
Benchmarking Calamenene Synthesis Routes: A Comparative Guide to Efficiency and Cost
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of target molecules is a paramount concern. Calamenene, a naturally occurring sesquiterpene with interesting biological activities, has been synthesized through various routes. This guide provides a comparative analysis of three prominent synthetic pathways to this compound, focusing on their efficiency and estimated costs. The routes examined start from readily available precursors: L-Menthone, 5-Methoxy-α-tetralone, and Carvone.
Comparative Analysis of Synthesis Routes
The efficiency and cost-effectiveness of a synthetic route are determined by several factors, including the number of steps, overall yield, reaction conditions, and the price of starting materials, reagents, and catalysts. Below is a summary of the key quantitative data for the three analyzed routes to this compound.
| Parameter | Route 1: From L-Menthone | Route 2: From 5-Methoxy-α-tetralone | Route 3: From Carvone |
| Starting Material | L-Menthone | 5-Methoxy-α-tetralone | Carvone |
| Number of Steps | 4 | ~6-8 (estimated) | ~5-7 (estimated) |
| Overall Yield | ~12% | Not explicitly reported | Not explicitly reported |
| Key Reactions | Grignard Reaction, Ring-Closing Metathesis (RCM) | Grignard Reaction, Dehydration, Aromatization, Demethylation, Formylation, Hydrogenation | Epoxidation, Reductive Cyclization, Rearrangement |
| Key Reagents & Catalysts | Isopropylmagnesium chloride, Grubbs' Catalyst, POCl₃ | Isopropylmagnesium chloride, DDQ, HBr, Pd/C | m-CPBA, LiAlH₄, Acid catalyst |
| Estimated Cost of Starting Material | ~$0.50 - $1.00 / g | ~$24.40 / g | ~$0.20 - $0.50 / g |
| Estimated Cost of Key Reagents | High (due to Grubbs' Catalyst) | Moderate | Low to Moderate |
| Scalability | Moderate (catalyst cost is a factor) | Potentially high | Potentially high |
| Stereoselectivity | Enantioselective (starts from chiral L-Menthone) | Racemic product | Potentially enantioselective (starts from chiral carvone) |
Note: The data for routes starting from 5-Methoxy-α-tetralone and Carvone are estimated based on available literature, which often lacks detailed step-by-step yields and complete reagent lists. The cost estimations are based on commercially available prices for laboratory-grade chemicals and may vary significantly for bulk industrial purchases.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key transformations in each synthetic route.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and optimizing synthetic routes. Below is the detailed protocol for the synthesis of (-)-Calamenene starting from L-Menthone, which is the most thoroughly documented route in the available literature.
Route 1: Synthesis of (-)-Calamenene from L-Menthone
This synthesis utilizes a Ring-Closing Metathesis (RCM) reaction as a key step.
Step 1: Allylation of L-Menthone
-
To a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C is added L-Menthone.
-
After stirring for a specified time, allyl bromide is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether.
-
The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the allylated menthone.
Step 2: Grignard Reaction to form Diene Alcohol
-
To a solution of the allylated menthone in dry THF at 0 °C is added a solution of methallylmagnesium chloride in THF.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude diene alcohol is purified by column chromatography.
Step 3: Ring-Closing Metathesis (RCM)
-
To a solution of the diene alcohol in dichloromethane (CH₂Cl₂) is added Grubbs' catalyst (1st or 2nd generation).
-
The reaction mixture is stirred at room temperature under an inert atmosphere until the reaction is complete.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cyclized alkene.
Step 4: Dehydration to (-)-Calamenene
-
To a solution of the cyclized alkene in pyridine at 0 °C is added phosphorus oxychloride (POCl₃) dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is carefully quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with 1M HCl and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield (-)-Calamenene.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single step in a typical organic synthesis, applicable to the protocols described above.
Discussion and Conclusion
Based on the available data, the synthesis of this compound from L-Menthone offers a well-defined, enantioselective route. However, its primary drawback is the high cost of the Grubbs' catalyst required for the RCM step, which could be a significant factor for large-scale production.
The route starting from 5-Methoxy-α-tetralone appears to be a viable alternative, though the currently published procedures lead to a racemic mixture of this compound. While the starting material is more expensive than L-Menthone on a per-gram basis for laboratory quantities, the reagents used in subsequent steps are generally more affordable than noble metal catalysts. Further development to achieve an enantioselective version of this route would enhance its attractiveness.
The synthesis from Carvone , another readily available and inexpensive chiral starting material, holds promise for a cost-effective and enantioselective synthesis. However, detailed and optimized experimental protocols with reported yields are less accessible in the public domain. The key steps involving rearrangements need careful optimization to ensure high yields and selectivity.
Safety Operating Guide
Proper Disposal of Calamenene: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This guide provides detailed procedures for the proper disposal of Calamenene, ensuring the safety of laboratory personnel and the protection of the environment. While specific regulations may vary by institution and locality, the following information is grounded in established best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The work area should be well-ventilated, and personnel should be familiar with the material's safety data sheet (SDS).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Use chemically impermeable gloves.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
This compound and its waste products must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, absorbent paper), and rinsate from cleaning glassware, in a designated hazardous waste container.
-
The container must be compatible with this compound. While glass is often suitable, plastic is preferred for waste storage to minimize the risk of breakage.[4]
-
Do not mix this compound waste with incompatible materials. Store acids and bases separately, and keep oxidizing agents away from organic compounds like this compound.[5]
Step 2: Container Labeling and Storage
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][5] This area must be at or near the point of waste generation.[4]
-
Ensure the container is kept closed at all times, except when adding waste.
Step 3: Arranging for Disposal
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department or equivalent hazardous waste management office to schedule a pickup.
-
Do not exceed the storage limits for hazardous waste in your SAA, which is typically a maximum of 55 gallons.[4]
Step 4: Empty Container Disposal
-
A container that has held this compound is also considered hazardous waste until properly decontaminated.
-
To decontaminate an empty container, triple-rinse it with a suitable solvent that can dissolve this compound. The rinsate from this process is also hazardous waste and must be collected in your designated this compound waste container.[3][6]
-
After triple-rinsing and allowing the container to air-dry, deface the original label and mark it as "EMPTY."[6] The container can then typically be disposed of in the general trash or recycled, depending on institutional policies.[7][6]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper collection and disposal of this compound waste.
Environmental and Toxicological Data
The available Safety Data Sheets for this compound isomers do not provide specific quantitative data on toxicity or environmental persistence.[1] The general guidance is to prevent its release into the environment.[2] Discharge into drains or soil must be avoided.[2]
| Data Point | Value |
| Toxicity to Fish | No data available[1] |
| Toxicity to Aquatic Invertebrates | No data available[1] |
| Persistence and Degradability | No data available[1] |
| Bioaccumulative Potential | No data available[1] |
Given the lack of specific environmental data, this compound should be handled as a substance potentially harmful to aquatic life, reinforcing the need for controlled disposal through a certified hazardous waste program.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
